2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-hydroxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRTANOQNQDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-6-hydroxyquinoline-3-carbaldehyde chemical structure and properties
2-Chloro-6-hydroxyquinoline-3-carbaldehyde: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities. This compound (CAS: 741705-20-4) represents a highly functionalized, versatile intermediate[1]. The strategic positioning of three distinct functional groups—a reactive chloro group at C2, a formyl group at C3, and an electron-donating hydroxyl group at C6—makes it an exceptionally valuable building block. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical properties, the mechanistic logic behind its synthesis, and its critical role in developing therapeutics for ischemic stroke and neuropsychiatric disorders.
Physicochemical Properties & Spectral Characterization
Understanding the baseline properties of this compound is critical for downstream synthetic planning. The electron-withdrawing nature of the quinoline ring and the C3-aldehyde significantly increases the acidity of the C6-hydroxyl group, enabling selective O-alkylation under mild conditions.
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 741705-20-4[1] |
| Molecular Formula | C10H6ClNO2[1] |
| Molecular Weight | 207.61 g/mol [1] |
| Melting Point | 125 °C[2] |
| Appearance | Solid (typically recrystallized from ethyl acetate)[2] |
To validate the structural integrity of synthesized batches, spectroscopic analysis is mandatory. The highly deshielded aldehyde proton is a hallmark of this compound.
Table 2: Spectral Characterization Benchmarks
| Method | Key Signals & Assignments | Causality / Structural Implication |
|---|---|---|
| IR (KBr) | 1713 cm⁻¹ (C=O), 2720 & 2878 cm⁻¹ (aldehyde), 1450-1600 cm⁻¹ (Aromatic)[2] | The sharp 1713 cm⁻¹ peak confirms the presence of the conjugated formyl group[2]. |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.57 (s, 1H, CHO)[2] | Highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-deficient quinoline core[2]. |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.58 (s, 1H, OH)[2] | Confirms the free hydroxyl group at the C6 position, ready for functionalization[2]. |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.68 (s, H-4, Ar-H), 8.01 (d, H-8), 7.75 (d, H-7), 7.28 (s, H-5)[2] | Validates the substitution pattern on the aromatic rings[2]. |
Synthetic Methodology: The Vilsmeier-Haack Cyclization
The most robust and economically viable method for synthesizing this compound is the Vilsmeier-Haack formylation and cyclization of 4-substituted-1-phenylethanone oximes[2].
Mechanistic Logic
The reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent (a chloroiminium ion). When the oxime is introduced, the reagent drives a cascade sequence: electrophilic attack, cyclization of the heteroaromatic ring, and simultaneous formylation at the C3 position. The C6-hydroxyl group increases the electron density of the aromatic ring, facilitating the initial electrophilic attack and stabilizing the transition state[2].
Figure 1: Vilsmeier-Haack synthetic workflow for this compound.
Step-by-Step Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: Cool DMF (0.15 mol) to 0 °C in a round-bottom flask. Dropwise, add freshly distilled POCl₃ (0.35 mol) under vigorous stirring[2].
-
Expert Insight: The formation of the chloroiminium ion is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the Vilsmeier reagent into intractable tar.
-
-
Substrate Addition: Portion-wise, add the respective oxime precursor (0.05 mol) to the chilled complex[2].
-
Cyclization & Formylation: Heat the reaction mixture to 60 °C and maintain for 16 hours[2].
-
Expert Insight: The thermal energy is required to overcome the activation barrier for the quinoline ring closure.
-
-
Quenching: Pour the mixture into 300 mL of ice-cooled water and stir below 10 °C for 30 minutes[2].
-
Expert Insight: Aqueous quenching hydrolyzes the iminium intermediate to the final aldehyde and forces the precipitation of the product.
-
-
Purification: Filter the crude solid and recrystallize from ethyl acetate to yield the pure product (approx. 66% yield)[2].
Applications in Drug Development
A. Ischemic Stroke Therapy (Quinolylnitrones)
Ischemic stroke causes severe neuronal damage via oxygen-glucose deprivation (OGD), leading to a massive influx of reactive oxygen species (ROS) and lipid peroxidation[3]. This compound is a direct precursor for Quinolylnitrones (QNs), which act as powerful neuroprotective spin traps[4]. By reacting the C3-aldehyde with hydroxylamines, nitrones are formed that scavenge diverse radical oxygenated species, significantly increasing neuronal viability post-stroke[4],[5].
Figure 2: Neuroprotective mechanism of Quinolylnitrones (QNs) in ischemic stroke models.
B. PDE10A Inhibitors for Neuropsychiatric Disorders
Phosphodiesterase 10A (PDE10A) regulates cAMP/cGMP signaling in the basal ganglia. Inhibiting PDE10A is a validated strategy for treating schizophrenia, Huntington's disease, and bipolar disorder[6],[7]. This compound is utilized to synthesize heteroaromatic PDE10A inhibitors by exploiting the C6-hydroxyl group for O-alkylation to form specific ether linkages (e.g., 6,7-dialkoxy derivatives)[6].
Downstream Functionalization Workflows
To utilize this compound in the aforementioned therapeutic areas, two core functionalization protocols are routinely employed in the lab.
Protocol A: Nitrone Condensation (Stroke Therapeutics)
This protocol converts the C3-carbaldehyde into a neuroprotective nitrone[8].
-
Reaction Setup: Dissolve this compound (0.4 mmol) in 15 mL of anhydrous THF[8].
-
Reagent Addition: Add anhydrous Na₂SO₄ (3 mmol), Triethylamine (Et₃N, 2 mmol), and N-benzylhydroxylamine hydrochloride (1.5 mmol)[8].
-
Expert Insight: Et₃N is required to neutralize the hydrochloride salt and liberate the nucleophilic free hydroxylamine. Na₂SO₄ acts as an in-situ desiccant, driving the condensation equilibrium forward by sequestering the water byproduct.
-
-
Execution: Stir at room temperature for 1 hour[8].
-
Purification: Filter the drying agent, concentrate under vacuum, and purify via column chromatography (hexane/EtOAc, 1:1, v/v) to yield the pure nitrone[8].
Protocol B: Selective O-Alkylation (PDE10A Precursors)
This protocol functionalizes the C6-hydroxyl group while leaving the C3-aldehyde intact[6].
-
Reaction Setup: In a 50 mL round-bottomed flask, dissolve this compound (4.8 mmol) in 30 mL of dry DMF[6].
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 9.6 mmol)[6].
-
Expert Insight: Cs₂CO₃ is chosen over harder bases (like NaOH or NaH) because its large cationic radius provides a "soft" basicity. This selectively deprotonates the C6-hydroxyl without triggering unwanted aldol condensation or Cannizzaro reactions at the highly reactive C3-aldehyde.
-
-
Alkylation: Add the alkyl halide, such as (bromomethyl)cyclopropane (9.6 mmol), and stir overnight at room temperature[6].
-
Workup: Remove DMF under vacuum at 40 °C. Take up the residue in CH₂Cl₂ (50 mL), wash with brine (10 mL), dry over MgSO₄, and concentrate[6].
Conclusion
This compound is far more than a simple chemical intermediate; it is a meticulously designed scaffold that bridges the gap between basic organic synthesis and advanced neuropharmacology. By mastering its Vilsmeier-Haack synthesis and understanding the orthogonal reactivity of its functional groups, researchers can rapidly generate libraries of potent ROS scavengers and PDE10A inhibitors, accelerating the pipeline for critical CNS therapeutics.
References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. National Center for Biotechnology Information (PMC). Available at: [Link]
- Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (PDE10A) (WO2012112946A1).Google Patents.
-
EP 3 863 632 B1 - Digital CSIC. Consejo Superior de Investigaciones Científicas. Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. ijsr.net [ijsr.net]
- 3. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]
- 7. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]
- 8. digital.csic.es [digital.csic.es]
CAS 741705-20-4 physical properties and safety data sheet
This in-depth technical guide details the physical properties, safety protocols, and experimental applications of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (CAS 741705-20-4) .
This compound: A Critical Intermediate in Medicinal Chemistry
Part 1: Executive Summary
CAS 741705-20-4 , chemically known as This compound , is a highly functionalized quinoline derivative. It serves as a pivotal building block in the synthesis of complex heterocyclic compounds, particularly quinolylnitrones (neuroprotective agents) and thiopyranoquinolines . Its structure features three distinct reactive sites—the 2-chloro position (susceptible to nucleophilic aromatic substitution), the 3-formyl group (reactive toward condensation), and the 6-hydroxyl group (available for etherification)—making it a versatile scaffold in drug discovery for oncology and neurology.
Part 2: Chemical Identity & Structural Characterization[1][2]
| Identifier | Details |
| Chemical Name | This compound |
| CAS Registry Number | 741705-20-4 |
| Synonyms | 2-Chloro-6-hydroxy-3-quinolinecarboxaldehyde; 3-Quinolinecarboxaldehyde, 2-chloro-6-hydroxy- |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| SMILES | Oc1ccc2nc(Cl)c(C=O)cc2c1 |
| InChI Key | QWDRTANOQNQDMU-UHFFFAOYSA-N |
| Structural Class | Halogenated Quinoline Aldehyde |
Part 3: Physicochemical Profile[6]
The following data consolidates experimental values and predictive models for high-purity (>98%) samples.
| Property | Value / Description | Significance |
| Appearance | Pale yellow to yellow powder | Visual purity indicator; darkening indicates oxidation. |
| Melting Point | 125 – 128 °C | Critical for verifying identity and purity. |
| Boiling Point | ~400 °C (Predicted) | High boiling point necessitates vacuum distillation if purification is required. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents for biological assays. |
| Solubility (Organic) | Soluble in DMSO, DMF, THF | DMSO is the preferred vehicle for stock solutions (up to 50 mM). |
| pKa (Hydroxyl) | 8.26 ± 0.40 (Predicted) | The phenolic proton is acidic; deprotonation facilitates O-alkylation. |
| LogP | ~2.3 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |
Part 4: Synthesis & Manufacturing Overview
The synthesis of CAS 741705-20-4 typically employs the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatics.[1]
Synthetic Pathway
The precursor, N-(4-hydroxyphenyl)acetamide (or a related acetanilide), undergoes cyclization and formylation using phosphorus oxychloride (
Figure 1: Synthesis Workflow (Vilsmeier-Haack Route)
Caption: Vilsmeier-Haack cyclization pathway for the production of this compound.
Part 5: Handling, Safety, & Toxicology (SDS Core)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]
Toxicological Insight: As a halogenated aldehyde, this compound is a potent electrophile. It acts as a lachrymator and mucosal irritant. Long-term sensitization data is limited, so it should be treated as a potential sensitizer.
Figure 2: Emergency Response Decision Tree
Caption: Standard Operating Procedure (SOP) for acute exposure to halogenated quinoline derivatives.
Part 6: Experimental Applications & Protocols
Protocol A: Preparation of Stock Solutions for Bioassays
Rationale: The compound is hydrophobic. Improper solubilization leads to precipitation in aqueous media, invalidating IC50 data.
-
Weighing : Weigh 2.08 mg of CAS 741705-20-4 into a sterile microcentrifuge tube.
-
Primary Solubilization : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until the yellow powder is fully dissolved.
-
Result: 10 mM Stock Solution.
-
-
Storage : Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
-
Working Solution : Dilute 1:1000 in cell culture media immediately before use (Final DMSO concentration < 0.1%).
Protocol B: General Reactivity (O-Alkylation)
Rationale: To utilize the 6-hydroxyl group for attaching solubilizing tails or fluorophores.
-
Setup : Dissolve 1.0 eq of CAS 741705-20-4 in dry DMF under Argon.
-
Base Addition : Add 1.2 eq of Potassium Carbonate (
). Stir for 15 min at Room Temperature (RT).-
Observation: Color may deepen as the phenoxide anion forms.
-
-
Electrophile Addition : Add 1.1 eq of alkyl halide (e.g., propargyl bromide for click chemistry).
-
Reaction : Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup : Pour into ice water. Filter the precipitate.[5]
Part 7: References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21051065, this compound. Retrieved from [Link]
-
Choudhary, D., & Khokra, S. L. (2016) .[1] The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Scientific Research. Retrieved from [Link]
-
Chioua, M., et al. (2022) . Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
Technical Guide: Comparative Analysis of 2-Chloro-6-Hydroxyquinoline-3-Carbaldehyde and 6-Chloro-2-Hydroxyquinoline-3-Carbaldehyde
Executive Summary
This guide provides a rigorous technical analysis of two isomeric quinoline derivatives: 2-chloro-6-hydroxyquinoline-3-carbaldehyde (Compound A) and 6-chloro-2-hydroxyquinoline-3-carbaldehyde (Compound B) . While they share a molecular formula (
The Core Distinction:
-
Compound A is a reactive electrophilic intermediate . The chlorine at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (
), making this molecule a "gateway" scaffold for fusing rings (e.g., pyrazolo[3,4-b]quinolines). -
Compound B is a stable tautomeric scaffold . It exists primarily as the 2-quinolone (lactam) tautomer. The 2-position is chemically inert to substitution, shifting reactivity to the aldehyde group or the ring nitrogen. It is often an end-point pharmacophore or a precursor for N-alkylated fluorescent probes.
Part 1: Structural & Electronic Analysis
Tautomerism and Stability
The defining difference between these isomers lies in the stability of the heterocyclic ring.
-
Compound A (2-chloro-6-hydroxy): Retains full aromaticity in the pyridine ring. The 2-chloro substituent is an electron-withdrawing group (EWG) via induction, activating the C2 position for nucleophilic attack.
-
Compound B (6-chloro-2-hydroxy): Subject to Lactam-Lactim Tautomerism . In the solid state and polar solvents, the equilibrium heavily favors the 2-oxo-1,2-dihydroquinoline (Lactam) form. This disrupts the aromaticity of the pyridine ring but gains thermodynamic stability through the amide-like resonance.
DOT Diagram 1: Structural Divergence & Tautomerism
Caption: Structural comparison highlighting the activated C2-Cl in Compound A versus the stable lactam tautomer in Compound B.
Physicochemical Comparison
| Feature | Compound A (2-Cl-6-OH) | Compound B (6-Cl-2-OH/Oxo) |
| IUPAC Name | This compound | 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
| Primary Reactivity | Knoevenagel Condensation at C3 (CHO) | |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Poor solubility (High MP, H-bonding dimerization) |
| Fluorescence | Weak / Negligible | Moderate (Rigid lactam core) |
| UV-Vis Shift | Standard Quinoline absorption | Red-shifted (Extended conjugation of enone) |
Part 2: Synthetic Pathways[1][2]
The synthesis of both compounds utilizes the Vilsmeier-Haack Formylation (Meth-Cohn method), but the starting materials and work-up procedures differ critically.
Synthesis of Compound A (2-Cl-6-OH)
Pathway: Vilsmeier-Haack on protected aniline
-
Note: Direct use of 4-hydroxyacetanilide can lead to side reactions with
(phosphorylation of phenol). The standard route uses 4-methoxyacetanilide.
-
Cyclization: 4-Methoxyacetanilide +
/DMF 2-chloro-6-methoxyquinoline-3-carbaldehyde. -
Deprotection: Demethylation using
or /AcOH yields the 6-hydroxy target.
Synthesis of Compound B (6-Cl-2-OH)
Pathway: Vilsmeier-Haack on 4-chloroacetanilide
-
Mechanism:[1][2][3] The Vilsmeier reaction yields 2,6-dichloroquinoline-3-carbaldehyde . The chlorine at C2 is activated by the ring nitrogen, while the chlorine at C6 is not. Acidic hydrolysis selectively converts the C2-Cl to C2-OH (Lactam).
DOT Diagram 2: Synthetic Workflow
Caption: Divergent synthetic pathways. Path B relies on the selective hydrolysis of the activated C2-chlorine.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Compound B via Selective Hydrolysis
Rationale: This protocol demonstrates the stability difference between the C2 and C6 positions. The C2-Cl is hydrolyzed; the C6-Cl remains intact.
Reagents:
-
2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq)
-
Glacial Acetic Acid (70% aq. solution)
Procedure:
-
Dissolution: Suspend 2,6-dichloroquinoline-3-carbaldehyde (e.g., 5 mmol) in 20 mL of 70% aqueous acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (high ) will disappear, replaced by a lower spot (polar lactam). -
Precipitation: Allow the reaction to cool to room temperature. The product often crystallizes out due to lower solubility of the lactam.
-
Work-up: Pour the mixture into 50 mL ice-cold water. Filter the solid precipitate.[4]
-
Purification: Wash the cake with water to remove acid. Recrystallize from DMF/Ethanol to obtain 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid.
Protocol 2: Functionalization of Compound A ( Reaction)
Rationale: Demonstrates the reactivity of the C2-Cl group in Compound A, a reaction impossible with Compound B.
Reagents:
Procedure:
-
Setup: Dissolve Compound A (1 mmol) in 10 mL absolute ethanol.
-
Addition: Add hydrazine hydrate (2.5 mmol) dropwise at room temperature.
-
Reaction: Reflux for 2 hours. The solution will typically change color (often to orange/red) as the pyrazole ring forms.
-
Mechanism: Hydrazine displaces the C2-Cl (
) and then condenses with the C3-Aldehyde to close the ring. -
Isolation: Cool to induce precipitation. Filter to collect 6-hydroxy-1H-pyrazolo[3,4-b]quinoline .
Part 4: Reactivity & Applications[1][4]
Divergent Reactivity Profile
The choice between A and B depends entirely on the desired downstream chemistry.
-
Compound A (The "Builder"): Used when you need to attach a side chain at position 2 or fuse a ring.
-
Reactions: Nucleophilic substitution with amines, thiols, azides.
-
Target: Pyrazoloquinolines, Pyrimidoquinolines (DNA intercalators).
-
-
Compound B (The "Probe"): Used when the quinoline core must remain intact.
-
Reactions: Knoevenagel condensation at C3 (with malononitrile/barbituric acid) to extend conjugation. N-alkylation at Position 1.[1]
-
Target: Merocyanine dyes, fluorescent sensors, tyrosine kinase inhibitors (e.g., similar to Gefitinib pharmacophores).
-
DOT Diagram 3: Reactivity Logic Tree
Caption: Reactivity map showing the exclusivity of SnAr reactions to Compound A, while Compound B serves as a stable substrate for condensation.
References
-
Meth-Cohn, O., & Narine, B. (1978).[6][7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7] Tetrahedron Letters, 19(23), 2045–2048. Link
- Foundational text for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
-
Abdel-Wahab, B. F., et al. (2012).[1][3] 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, (i), 211-276.[1] Link
- Comprehensive review covering the reactivity differences and hydrolysis protocols.
-
Raj, T., et al. (2010). Synthesis and biological evaluation of some new 2-chloro-3-formylquinoline derivatives. Indian Journal of Chemistry, 49B, 237-242. Link
- Provides specific experimental data on 6-substituted deriv
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Troubleshooting Guide. Link
- Reference for troubleshooting the hydrolysis and work-up steps.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ijsr.net [ijsr.net]
- 7. chemijournal.com [chemijournal.com]
2-Chloro-6-hydroxyquinoline-3-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-6-hydroxyquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
The quinoline scaffold is a privileged heterocyclic system consisting of a fused benzene and pyridine ring. This structural motif is central to a vast array of natural products, pharmaceuticals, and functional materials. The inherent chemical properties of the quinoline nucleus, combined with its ability to be readily functionalized, have established it as a cornerstone in medicinal chemistry. Derivatives of quinoline exhibit a remarkable breadth of biological activities, including anti-malarial, anti-cancer, anti-bacterial, anti-inflammatory, and anti-HIV properties.[1][2]
Within the diverse family of quinoline-based compounds, this compound emerges as a particularly valuable and versatile synthetic intermediate. Its polyfunctional nature, featuring a reactive aldehyde group, a displaceable chlorine atom, and a phenolic hydroxyl group, allows for a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and applications of this key building block, grounding technical protocols in mechanistic insights and established safety procedures.
Physicochemical and Structural Properties
This compound is a solid compound at room temperature.[3] Its structure combines the aromatic stability of the quinoline core with the distinct reactivity of its three functional groups, making it a powerful precursor for constructing complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆ClNO₂ | [3][4][5] |
| Molecular Weight | 207.61 g/mol | [3][4][5] |
| CAS Number | 741705-20-4 | [4] |
| Appearance | Solid | [3] |
| pKa (Predicted) | 8.26 ± 0.40 | [4] |
| InChI Key | CBLORNUIUVMGAS-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C=O | [5] |
Synthesis Methodologies
The primary and most documented route for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This powerful formylation method allows for the direct construction of the chloro- and formyl-substituted quinoline ring system from readily available acetanilides.[6][7]
Vilsmeier-Haack Reaction
Causality and Mechanism: The Vilsmeier-Haack reaction involves the electrophilic substitution of an electron-rich aromatic ring with a Vilsmeier reagent. The reagent, a chloroiminium ion, is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). The reaction with a substituted acetanilide proceeds through a cascade of formylation, chlorination, and intramolecular cyclization to yield the final 2-chloroquinoline-3-carbaldehyde product.[6] The choice of acetanilide as the starting material is critical, as its electron-donating amide group activates the aromatic ring for the initial electrophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established procedures for similar substituted quinolines.[7][8]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C during the addition. Allow the mixture to stir for approximately 10-15 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add the corresponding 4-hydroxyacetanilide to the reaction mixture in portions.
-
Reaction: Heat the resulting solution to 75-90 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate will form. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filtered solid thoroughly with cold water to remove any residual DMF and acid. Dry the product under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.[6][8]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its functional groups, enabling a wide range of subsequent transformations to build molecular complexity.
Reactions at the Aldehyde Group
The formyl group is a classic electrophilic site, readily undergoing condensation reactions with various nucleophiles. For instance, reaction with hydrazine hydrate or substituted hydrazines provides a direct route to fused pyrazolo[3,4-b]quinoline systems, which are of significant interest in medicinal chemistry.[1]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol or a similar suitable solvent in a round-bottom flask.
-
Nucleophile Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for several hours. The reaction can be catalyzed by a few drops of a suitable acid.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.[1]
Reactions Involving Both Aldehyde and Chloro Groups
The proximity of the aldehyde and chloro groups allows for powerful intramolecular cyclization reactions. One such example is the reaction with formamide, which proceeds via initial condensation at the aldehyde followed by an intramolecular nucleophilic substitution of the chlorine atom to form fused pyrrolo[3,4-b]quinolin-3-ones.[1]
Nucleophilic Substitution at the C2-Position
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of other functional groups. A common transformation is the reaction with sodium sulfide to replace the chlorine with a thiol group, yielding a 2-mercaptoquinoline-3-carbaldehyde derivative.[8] These thiol derivatives are valuable intermediates for synthesizing thiochromeno-fused quinolines.[8]
Reaction Pathways Diagram
Caption: Key reaction pathways from the title compound.
Applications in Drug Discovery
The true value of this compound lies in its role as a scaffold for generating libraries of diverse heterocyclic compounds for drug discovery. The derivatives synthesized from this precursor have been shown to possess a wide spectrum of pharmacological activities.[2]
-
Anticancer Activity: Many fused quinoline systems exhibit potent cytotoxic effects against various cancer cell lines.[1]
-
Antibacterial and Antifungal Activity: The quinoline core is present in several antibacterial drugs, and novel derivatives continue to be explored as potential antimicrobial agents.[1][9]
-
Anti-inflammatory and Antiviral Activity: The ability to readily modify the quinoline structure allows for the fine-tuning of its properties to target specific enzymes or pathways involved in inflammation and viral replication.[1][2]
Conceptual Application Workflow
Sources
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Reactivity Profile of 2-Chloro vs. 6-Hydroxy Groups in Quinoline Aldehydes: A Strategic Guide to Selective Functionalization
An In-depth Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalized quinoline aldehydes, particularly those bearing both electron-withdrawing and electron-donating substituents, present a rich but challenging landscape for synthetic chemists. This technical guide provides an in-depth analysis of the differential reactivity of 2-chloro and 6-hydroxy groups on a quinoline aldehyde framework. By dissecting the fundamental electronic and steric influences, we offer a strategic roadmap for researchers and drug development professionals to achieve selective chemical modifications, a critical step in the synthesis of novel molecular entities and the optimization of lead compounds.[2]
Foundational Principles: The Electronic Dichotomy of the Quinoline Nucleus
The reactivity of any substituted quinoline is fundamentally governed by the inherent electronic distribution of the fused ring system. The quinoline nucleus is not a homogenous aromatic system; it is a tale of two distinct electronic environments.
-
The Pyridine Ring (Positions 2, 3, 4): The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient. This "electron sink" effect is most pronounced at the α (C2, C4) and γ positions, making them highly susceptible to nucleophilic attack .[3]
-
The Carbocyclic Ring (Positions 5, 6, 7, 8): Conversely, the benzene ring behaves as a more classic, electron-rich aromatic system. It is therefore the preferred site for electrophilic aromatic substitution (SEAr) .[4]
This electronic dichotomy is the primary determinant for the divergent reactivity of substituents located on these respective rings. A 2-chloro group resides on the electron-poor pyridine ring, predisposing it to nucleophilic substitution, while a 6-hydroxy group on the electron-rich carbocyclic ring dictates a completely different set of reaction pathways.
Profile of the 2-Chloro Group: The Electrophilic Handle
Positioned at C2, the chlorine atom is attached to a highly electron-deficient carbon. This, combined with chlorine's ability to act as a good leaving group, makes the 2-chloro position a prime target for Nucleophilic Aromatic Substitution (SNAr) .[5] Furthermore, this C-Cl bond is an excellent handle for a vast array of palladium-catalyzed cross-coupling reactions .[6]
Profile of the 6-Hydroxy Group: The Nucleophilic & Activating Center
The 6-hydroxy group exerts two major influences:
-
Nucleophilicity: The oxygen atom's lone pairs make it a potent nucleophile, especially upon deprotonation to the corresponding phenoxide. This enables reactions like O-alkylation and O-acylation.[7]
-
Ring Activation: As a powerful electron-donating group (EDG) through resonance, the hydroxyl group strongly activates the carbocyclic ring towards electrophilic attack, directing incoming electrophiles to the ortho (C5, C7) positions.[8][9]
The Role of the Aldehyde
The aldehyde group is a moderate deactivator and will influence the overall electron density. Its primary reactivity is as an electrophilic center for nucleophilic addition or as a participant in condensation reactions.[10][11] For the purposes of this guide, we will consider its electronic influence on the ring system while focusing on the selective targeting of the chloro and hydroxy groups.
Strategic Pathways for Selective Functionalization
Achieving selectivity requires exploiting the intrinsic reactivity differences under specific reaction conditions. The following sections outline the primary strategies for selectively targeting either the 2-chloro or the 6-hydroxy group.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C2
This is often the most straightforward transformation. The electron-deficient nature of the C2 position allows for the displacement of the chloride by a wide range of nucleophiles, typically under thermal or base-catalyzed conditions.
-
Common Nucleophiles: Amines (primary, secondary), thiols, alkoxides.
-
Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. The 6-OH group is generally unreactive under these conditions, although its deprotonation under strongly basic conditions can modulate the overall electron density of the system.
-
Key Consideration: When using amine nucleophiles, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed under milder conditions, offering broader substrate scope and functional group tolerance.[12]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C2.
Strategy 2: O-Alkylation / O-Acylation at the 6-Hydroxy Group
To target the 6-hydroxy group, its nucleophilic character is enhanced by deprotonation. This strategy is highly selective as the C2-Cl bond is typically inert under these conditions.
-
Common Reagents: Alkyl halides (e.g., MeI, BnBr), acyl chlorides in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃).
-
Causality: A weak inorganic base is sufficient to deprotonate the phenolic proton, forming a highly nucleophilic phenoxide. This phenoxide then readily attacks the electrophilic alkyl or acyl source. These mild conditions are insufficient to promote SNAr at the C2 position.
-
Key Consideration: Choice of base and solvent is critical. Stronger bases like NaH could potentially lead to side reactions, though selectivity is generally high.
Strategy 3: Palladium-Catalyzed Cross-Coupling at C2
The 2-chloro position is an ideal handle for creating new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.[6]
-
Common Reactions: Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), Buchwald-Hartwig (amines/amides).[13]
-
Causality: Palladium catalysts can undergo oxidative addition into the C-Cl bond, initiating the catalytic cycle. The C(sp²)-OH bond of the phenol does not participate in this step, ensuring excellent selectivity.
-
Key Consideration: The phenolic proton is acidic and can interfere with some organometallic reagents or bases used in the coupling reaction. It is sometimes necessary to protect the 6-OH group (e.g., as a MOM or TBDMS ether) or to use an extra equivalent of base.
Strategy 4: Electrophilic Aromatic Substitution (SEAr) on the Carbocyclic Ring
The potent activating nature of the 6-hydroxy group directs electrophiles to the C5 and C7 positions.
-
Common Reactions: Bromination (NBS), Nitration (HNO₃/H₂SO₄), Friedel-Crafts reactions.
-
Causality: The electron-donating hydroxy group stabilizes the positively charged Wheland intermediate formed during electrophilic attack at the ortho positions (C5, C7). The deactivating effects of the 2-chloro and aldehyde groups are overcome by the powerful activation from the -OH group.
-
Key Consideration: These reactions can sometimes be difficult to control, leading to mixtures of C5/C7 isomers or even di-substitution. Reaction conditions must be carefully optimized.
Caption: Decision workflow for selective functionalization.
Data Summary & Comparative Analysis
The following table summarizes the primary reaction pathways, typical conditions, and the basis for selectivity.
| Reaction Type | Target Group | Typical Reagents & Conditions | Competing Reactivity & Selectivity Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro | R-NH₂, heat, or base (e.g., DIPEA) in polar aprotic solvent. | High Selectivity. The 6-OH is not a leaving group and is nucleophilically inert. The C2 position is electronically activated for SNAr. |
| O-Alkylation | 6-Hydroxy | Alkyl halide (e.g., CH₃I), weak base (e.g., K₂CO₃) in acetone or DMF. | High Selectivity. Conditions are too mild to displace the C2-Cl. Reaction proceeds via the highly nucleophilic phenoxide. |
| Suzuki Cross-Coupling | 2-Chloro | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) in Toluene/H₂O.[14] | High Selectivity. Pd(0) readily undergoes oxidative addition into the C-Cl bond. The C-O bond is unreactive. The -OH may require protection or excess base. |
| Electrophilic Bromination | Carbocyclic Ring (C5/C7) | N-Bromosuccinimide (NBS) in CH₂Cl₂ or CCl₄. | High Selectivity for Ring Position. The 6-OH is a powerful o,p-director, overriding other influences. The 2-Cl and 6-OH groups themselves do not react. |
| Aldehyde Condensation | Aldehyde | Malononitrile, piperidine catalyst in EtOH.[15] | Orthogonal Reactivity. This reaction targets the aldehyde exclusively. Conditions are typically mild and do not affect the 2-Cl or 6-OH groups, allowing for sequential modifications. |
Exemplary Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for specific substrates.
Protocol 1: Selective SNAr at C2 with an Amine
-
Objective: Replace the 2-chloro group with a morpholino group.
-
Methodology:
-
To a solution of the 2-chloro-6-hydroxyquinoline aldehyde (1.0 eq) in NMP (N-Methyl-2-pyrrolidone), add morpholine (1.5 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120 °C and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify by column chromatography (EtOAc/Hexane) or recrystallization.[11]
-
Protocol 2: Selective O-Alkylation of the 6-Hydroxy Group
-
Objective: Convert the 6-hydroxy group to a 6-methoxy group.
-
Methodology:
-
Suspend the 2-chloro-6-hydroxyquinoline aldehyde (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry acetone or DMF.
-
Add methyl iodide (1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature (or gently heat to 40-50 °C if necessary) and monitor by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Protocol 3: Selective Suzuki Coupling at C2
-
Objective: Couple phenylboronic acid at the 2-position.
-
Methodology:
-
In a reaction vessel, combine the 2-chloro-6-hydroxyquinoline aldehyde (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.
-
Heat the reaction to reflux (e.g., 90-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[13][14]
-
Conclusion
The selective functionalization of quinoline aldehydes bearing 2-chloro and 6-hydroxy groups is eminently achievable through the rational application of fundamental organic chemistry principles. The electron-deficient pyridine ring activates the C2 position for nucleophilic substitution and cross-coupling, while the electron-rich carbocyclic ring is primed for electrophilic substitution, guided by the powerful activating 6-hydroxy group. The hydroxy group itself serves as a distinct nucleophilic handle for O-alkylation. By carefully selecting reagents and conditions, researchers can precisely orchestrate a sequence of modifications, navigating the rich chemical space of the quinoline scaffold to build molecular complexity and advance drug discovery programs.
References
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Shiri, M., et al. "Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds." ResearchGate, 2021.
-
Abdel-Wahab, B. F., et al. "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Semantic Scholar, 2018.
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Kancherla, R., et al. "Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines." ResearchGate, 2014.
-
Kowalski, K., et al. "Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids." ResearchGate, 2016.
-
Khidre, R. E., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018.
-
Bayoumi, W. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018.
-
Bayoumi, W. A., et al. "2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017)." ResearchGate, 2018.
-
El-Malah, A. A., et al. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI, 2024.
-
Abdel-Wahab, B. F., et al. "Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile." ResearchGate, 2014.
-
Sigma-Aldrich. "Palladium-catalyzed Cross-coupling Reactions." Sigma-Aldrich, N.d.
-
Tang, A., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." PubMed, 2010.
-
Martinez, A., et al. "Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction." MDPI, 2019.
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline, N.d.
-
Sadowski, B., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." MDPI, 2020.
-
Milinkovic, S., et al. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines." ResearchGate, 2000.
-
El-Malah, A. A., et al. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." MDPI, 2022.
-
da Silva, A. C. P., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." PMC, 2023.
-
Chemistry Stack Exchange. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry Stack Exchange, 2017.
-
Kumar, A., et al. "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry, 2024.
-
Organic Chemistry Portal. "Synthesis of quinolines." Organic Chemistry Portal, N.d.
-
Youssef, A. M., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI, 2000.
-
ECORFAN-Bolivia Journal. "The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th." ECORFAN-Bolivia Journal, 2018.
-
Duke, R. "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications." JOCPR, 2024.
-
BenchChem. "A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline." BenchChem, N.d.
-
LibreTexts Chemistry. "Pd-Catalyzed Cross Coupling Reactions." LibreTexts Chemistry, 2023.
-
Gualandi, A., et al. "Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines." PMC, 2019.
-
PubChem. "2-Chloroquinolin-6-ol." PubChem, N.d.
-
University of Glasgow. "Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines." University of Glasgow, N.d.
-
Kuo, P-C., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives." ResearchGate, 2015.
-
Obayes, H. R., et al. "Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline." Oriental Journal of Chemistry, 2016.
-
Ashenhurst, J. "Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry, 2024.
-
Organic Chemistry Portal. "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds." Organic Chemistry Portal, N.d.
-
ChemicalBook. "6-Hydroxyquinoline." ChemicalBook, N.d.
-
Al-Amiery, A. A. H. "Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline." ResearchGate, 2016.
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Commercial suppliers and price of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
The following technical guide details the commercial landscape, procurement strategies, and synthetic utility of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde .
Commercial Sourcing, Price Analysis, and Synthetic Utility
Executive Summary
This compound (CAS: 741705-20-4) is a high-value heterocyclic building block used primarily in the development of quinoline-based pharmaceuticals (antimalarials, anticancer agents) and functional dyes. Its tri-functional nature—containing a reactive chloro group at C2, a formyl group at C3, and a hydroxyl group at C6—makes it a versatile scaffold for divergent synthesis.[1]
While commercially available, it is frequently categorized as a "make-on-demand" or "scarce stock" item compared to its 6-methoxy analogue. This guide analyzes the supply chain, provides a cost-benefit analysis of "buy vs. synthesize," and details the Meth-Cohn Vilsmeier-Haack protocol for in-house production.
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 741705-20-4 |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| Appearance | Pale yellow to beige solid |
| Melting Point | 125–128 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in chloroform/DCM.[1] |
| Key Analogue | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS: 73568-29-3) |
Structural SMILES: OC1=CC2=CC(C=O)=C(Cl)N=C2C=C1[2][3]
Market Landscape: Suppliers & Price Analysis[1][3][5]
The market for this compound is bifurcated into Catalog Suppliers (high price, low volume) and Bulk Manufacturers (custom synthesis).[1]
Commercial Availability Tiers
Most major catalogs stock the 6-methoxy analogue (CAS 73568-29-3) due to its superior stability. The 6-hydroxy target often requires specific inquiry or deprotection of the methoxy precursor.[1]
Tier 1: Global Catalog Distributors (R&D Scale: 1g – 25g)
Target Audience: Medicinal chemists requiring immediate stock for SAR studies.
| Supplier | Purity Grade | Est.[1][4] Price (1g) | Est. Price (5g) | Lead Time |
| BLD Pharm | >97% | $45 - $60 | $150 - $180 | 1-2 Weeks |
| ChemSpace | >95% | $50 - $70 | $190 - $220 | 2-3 Weeks |
| Enamine | >95% | Inquire | Inquire | Stock/Synthesize |
| Fisher/Thermo | Mostly Methoxy | ~$95 (Methoxy) | ~$300 (Methoxy) | 2-5 Days |
Analyst Note: Prices for the 6-hydroxy variant are roughly 2.5x higher than the 6-methoxy analogue due to the handling difficulties of the free phenol and lower demand volume.
Tier 2: Bulk & Custom Synthesis (Pilot Scale: 100g – 1kg)
Target Audience: Process development and early-phase clinical manufacturing.
-
Suppliers: WuXi AppTec, Pharmablock, specialized Indian manufacturers (e.g., via IndiaMART listings for quinoline derivatives).[1]
-
Price Indication: $800 – $1,500 per kg (highly dependent on raw material costs of 4-aminophenol).[1]
-
Caveat: Bulk orders often require a lead time of 4–8 weeks for a fresh Meth-Cohn campaign.[1]
The "Make vs. Buy" Decision Matrix
Because the 6-hydroxy variant is less stable (prone to oxidation/polymerization) than the methoxy ether, large-scale procurement often favors buying the Methoxy analogue and performing a BBr₃ (boron tribromide) deprotection in-house.
Figure 1: Strategic decision tree for sourcing this compound based on scale and availability.
Technical Deep Dive: Synthesis & Utility
For laboratories opting to synthesize or validate the compound, the Meth-Cohn Vilsmeier-Haack Cyclization is the industry standard.[1] This one-pot reaction constructs the pyridine ring onto an acetanilide scaffold.[1]
Synthetic Pathway (Meth-Cohn)
The synthesis starts with 4-hydroxyacetanilide (Paracetamol) or 4-methoxyacetanilide . The Vilsmeier reagent (POCl₃ + DMF) serves dual roles: it formylates the aromatic ring and chlorinates the resulting lactam.[1]
Reaction Stoichiometry:
-
Substrate: 1.0 eq
-
POCl₃: 2.5 – 7.0 eq (Excess required for cyclization and chlorination)
-
DMF: 2.5 – 5.0 eq[1]
-
Temperature: 0°C (addition) → 75-95°C (cyclization)
Figure 2: Mechanistic pathway of the Meth-Cohn synthesis transforming acetanilides into 2-chloro-3-formyl quinolines.[5]
Critical Quality Attributes (CQA)
When sourcing or synthesizing, verify these parameters:
-
Residual POCl₃: The compound hydrolyzes slowly; residual acid can degrade the aldehyde.[1] Check pH of aqueous extract.
-
C2-Hydrolysis Impurity: The 2-chloro group can hydrolyze to the 2-oxo (quinolone) species if exposed to strong acid/base during workup.
-
QC Check: HPLC peak at M+1 (208) vs M+1 (190 for quinolone).[1]
-
-
Regioisomers: Ensure the formylation occurred at the ortho position relative to the amide nitrogen.[1] 1H NMR should show a singlet for the aldehyde proton at ~10.5 ppm and a singlet for the C4 proton at ~8.7 ppm.[1]
Experimental Protocol (Validation)
Protocol for Quality Verification (1H NMR in DMSO-d6):
-
Aldehyde (-CHO): Singlet, δ 10.2 – 10.6 ppm.[1]
-
C4-Proton: Singlet, δ 8.6 – 8.8 ppm (Characteristic of 3-formyl quinolines).
-
Hydroxyl (-OH): Broad singlet, δ 9.0 – 11.0 ppm (Exchangeable).[1]
-
Aromatic Region: Multiplets, δ 7.2 – 8.1 ppm (3 protons).[1][6]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the carboxylic acid (2-chloro-6-hydroxyquinoline-3-carboxylic acid) upon prolonged air exposure.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][7] The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis. Link
-
Ali, T. E. (2012).[1] Synthesis and reactions of 2-chloroquinoline-3-carbaldehydes. Arkivoc, 2012(1), 211-276.[1][8] Link
-
PubChem Database. 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CID 689079).[2] National Center for Biotechnology Information.[1] Link
-
Bhat, H. R., et al. (2014).[1] Design, synthesis and biological evaluation of 2-chloro-3-formyl quinoline derivatives. Arabian Journal of Chemistry. Link
-
BLD Pharm Catalog. Product Entry: this compound (CAS 741705-20-4).[9] Link
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- 1. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H26973.06 [thermofisher.com]
- 4. chemijournal.com [chemijournal.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 741705-20-4|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Procedure for Knoevenagel condensation using 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Application Note & Protocol
A Robust and Scalable Protocol for the Knoevenagel Condensation of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction essential for the synthesis of functionalized alkenes, which are key intermediates in drug discovery.[1] This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of this compound with malononitrile, a highly reactive methylene compound. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters that influence reaction outcomes. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing substituted quinoline derivatives.
Introduction: The Significance of Quinolines and the Knoevenagel Condensation
Quinoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimalarial, antifungal, and anti-inflammatory properties.[2] The functionalization of the quinoline ring system is a key strategy in the development of novel therapeutic candidates. The Knoevenagel condensation, a modification of the aldol condensation, offers an efficient route to create α,β-unsaturated systems by reacting an aldehyde or ketone with an active methylene compound.[3] This reaction is typically catalyzed by a weak base, such as an amine, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde.[3]
The substrate of interest, this compound, is a versatile building block. The chloro and aldehyde functionalities serve as reactive handles for subsequent chemical transformations, making the products of its Knoevenagel condensation valuable intermediates for constructing more complex heterocyclic systems.[4][5]
Mechanistic Insight: The "Why" Behind the Reaction
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The base-catalyzed Knoevenagel condensation proceeds through a well-established pathway.[6]
-
Enolate Formation: A weak base, such as piperidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate.[7] This step is critical as it generates the nucleophile. The pKa of the active methylene compound dictates its reactivity; compounds like malononitrile with two strongly electron-withdrawing cyano groups are particularly reactive.[8]
-
Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or the solvent, yielding a β-hydroxy adduct (an aldol-type intermediate).
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. The conjugation of the newly formed double bond with the quinoline ring and the electron-withdrawing groups provides the driving force for this step.
When using a secondary amine catalyst like piperidine, an alternative pathway involving an iminium ion can also occur.[9][10][11] The amine first reacts with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate. This catalytic cycle is highly efficient for many Knoevenagel condensations.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-((2-chloro-6-hydroxyquinolin-3-yl)methylene)malononitrile on a 1 mmol scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | 73439-26-6 | 207.61 | 207.6 mg (1.0 mmol) | Substrate |
| Malononitrile | 109-77-3 | 66.06 | 72.7 mg (1.1 mmol) | Active methylene compound (1.1 eq) |
| Piperidine | 110-89-4 | 85.15 | ~8.5 mg (0.1 mmol) | Catalyst (10 mol%) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 10 mL | Solvent, ACS Grade or higher |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For TLC and recrystallization |
| Hexane | 110-54-3 | 86.18 | As needed | For TLC and recrystallization |
Equipment
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the Knoevenagel condensation protocol.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (207.6 mg, 1.0 mmol).
-
Addition of Reagents: Add 10 mL of absolute ethanol to the flask, followed by malononitrile (72.7 mg, 1.1 mmol). Stir the mixture at room temperature until most solids have dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 2 drops, ~0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser and place the flask in a preheated oil bath at 70-80°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30% ethyl acetate in hexane. The product spot should be significantly more nonpolar than the starting aldehyde and should be UV active. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting aldehyde is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product often precipitates as a yellow or off-white solid upon cooling.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted malononitrile.
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from hot ethanol or an ethyl acetate/hexane solvent system.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Discussion of Critical Parameters
-
Choice of Active Methylene Compound: Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two nitrile groups.[8] Less reactive methylene compounds, such as ethyl cyanoacetate or diethyl malonate, may require longer reaction times or a stronger base/higher temperature.
-
Catalyst Loading: Typically, 5-10 mol% of an amine catalyst is sufficient. Using an excessive amount of base can lead to side reactions and complicate the purification process. L-proline is another excellent catalyst for this transformation, often providing good yields under mild conditions.[4][12]
-
Solvent Choice: Ethanol is a good general-purpose solvent as it effectively dissolves the reactants and the piperidine catalyst. For greener approaches, reactions in water or under solvent-free conditions have been reported and can be effective, though substrate solubility may be a concern.[13][14][15]
-
Temperature Control: While the reaction often proceeds at room temperature, gentle heating (70-80°C) significantly accelerates the rate of condensation, ensuring the reaction goes to completion in a reasonable timeframe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. If no change, add a few more drops of catalyst. |
| Inactive catalyst. | Use freshly opened or distilled piperidine. | |
| Low Yield | Product is soluble in the reaction solvent. | After cooling, place the reaction mixture in an ice bath to maximize precipitation. Or, remove the solvent under vacuum. |
| Loss during work-up or recrystallization. | Use minimal amounts of cold solvent for washing. Ensure proper solvent choice for recrystallization. | |
| Side Product Formation | Excess catalyst or high temperature. | Reduce catalyst loading to 5 mol%. Ensure the reaction temperature does not exceed 80°C. |
| Self-condensation of the aldehyde (unlikely with weak base). | Ensure a weak base like piperidine is used, not a strong base like NaOH or alkoxides. |
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. RSC Advances. [Link]
-
Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry (via PMC). [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]
-
Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. Mount Sinai Scholars Portal. [Link]
-
An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. Bentham Science. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. MDPI (via PMC). [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Research in Pharmacy and Science. [Link]
-
Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]
-
Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Wiley Online Library. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. ijcps.org [ijcps.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Chloro-6-hydroxyquinoline-3-carbaldehyde as a Fluorescent Probe Precursor
Executive Summary
2-Chloro-6-hydroxyquinoline-3-carbaldehyde represents a privileged scaffold in the design of "Turn-On" and ratiometric fluorescent probes. Its utility stems from its dual-electrophilic nature : the labile chlorine atom at the C2 position and the formyl group at the C3 position allow for orthogonal functionalization. Furthermore, the C6-hydroxyl group serves as an auxochrome, extending conjugation and providing a handle for solubility tuning or pro-probe masking (e.g., esterification).
This guide details the protocols for utilizing this precursor to synthesize sensors for Hydrazine (
Chemical Basis & Design Strategy
The "Push-Pull" Scaffold
The quinoline core acts as the fluorophore. The fluorescence mechanism typically relies on Intramolecular Charge Transfer (ICT) .
-
Electron Donor (D): The 6-OH group (or its derivatives) pushes electron density into the ring.
-
Electron Acceptor (A): The heterocyclic nitrogen and the C3-formyl group pull electron density.
-
Modulation: The C2-Chloro group is electron-withdrawing but is easily displaced. Replacing it with a strong donor (e.g., hydrazine, amine) drastically alters the ICT state, often triggering a spectral redshift or quantum yield enhancement.
Reactivity Profile
-
C2-Position (
): Highly susceptible to nucleophilic attack by hydrazines, thiols, and amines. This is the primary mechanism for "reaction-based" sensing (dosimetry). -
C3-Position (Condensation): The aldehyde reacts with primary amines to form Schiff bases (
), creating a chelating pocket for metal ions (CHEF mechanism).
Experimental Protocols
Protocol A: Synthesis of a "Turn-On" Hydrazine Probe
Target Application: Detection of gaseous or aqueous hydrazine via cyclization.
Mechanism: Hydrazine displaces the C2-Cl and condenses with the C3-CHO, forming a fused pyrazolo[3,4-b]quinoline ring. This rigidification eliminates non-radiative decay pathways, turning fluorescence "ON".
Step 1: Precursor Synthesis (Vilsmeier-Haack)
Note: If starting from 4-hydroxyacetanilide.
-
Reagents: 4-Hydroxyacetanilide (10 mmol),
(70 mmol), DMF (dry). -
Procedure:
Step 2: Probe Derivatization (Esterification for Cell Permeability)
To prevent premature ionization of the 6-OH, we mask it with an ester group (e.g., acetate or butyrate).
-
Dissolve this compound (1 mmol) in dry
. -
Add Triethylamine (1.5 eq) and Acyl Chloride (1.2 eq) at 0°C.
-
Stir at RT for 2 hours. Wash with water/brine. Dry over
. -
Result: Probe Q-Est (Non-fluorescent or blue-shifted).
Step 3: Sensing Protocol (Fluorescence Titration)
-
Stock Solution: Prepare 10 mM Q-Est in DMSO.
-
Test Solution: Dilute to 10
in PBS buffer (pH 7.4) containing 20% DMSO. -
Titration: Add Hydrazine hydrate (0–100
). -
Observation: Incubate for 20-40 mins at 37°C.
-
Excitation: 450 nm.
-
Emission: Monitor 520–550 nm (Green).
-
Visual: Solution turns from colorless to bright green under UV lamp.
-
Protocol B: Synthesis of a Metal Ion Sensor ( )
Target Application: Reversible chelation sensing.
Mechanism: Formation of a Schiff base creates a
-
Condensation:
-
Mix this compound (1 mmol) with 2-aminophenol (1 mmol) in Ethanol (20 mL).
-
Add catalytic Acetic Acid (2 drops). Reflux for 4 hours.
-
Product: Schiff Base Ligand (L1 ). Precipitates on cooling.
-
-
Sensing:
-
Solvent: Ethanol/Water (1:1, v/v).
-
Add
(as or nitrate). -
Response: Immediate fluorescence enhancement (no incubation time required).
-
Data Analysis & Visualization
Quantitative Metrics
Use the following table to organize your validation data:
| Parameter | Hydrazine Probe (Cyclization) | Metal Sensor (Chelation) |
| Response Type | Irreversible (Dosimeter) | Reversible (Sensor) |
| Reaction Time | Slow (10–60 min) | Fast (< 1 min) |
| Mechanism | Substitution + Cyclization | PET Inhibition / CHEF |
| Linear Range | 0.1 – 50 | 1 – 100 |
| LOD Calculation | ||
| Selectivity | High (Specific to | Moderate (May bind |
Mechanistic Pathways
The following diagrams illustrate the chemical transformations and logic flow for both applications.
Figure 1: Divergent synthesis workflows for Hydrazine (Reaction-based) and Metal Ion (Coordination-based) sensing.
Troubleshooting & Critical Considerations
-
Interference:
-
Hydrazine Probes: High concentrations of biothiols (Cys, GSH) may attempt
at the C2 position. Solution: The cyclization step (forming the pyrazole ring) is specific to hydrazine, providing kinetic selectivity over thiols. -
Metal Sensors:
often quenches fluorescence (paramagnetic quenching) rather than enhancing it. Use this to design "On-Off" sensors or ratiometric pairs.
-
-
Solubility: The 2-chloro precursor is hydrophobic. If the final probe precipitates in aqueous buffer, add surfactants (CTAB) or increase organic co-solvent (DMSO/EtOH) to 30-50%.
-
pH Sensitivity: The 6-OH group has a
~9-10. At high pH, the phenolate anion forms, red-shifting the absorption. Ensure buffers are maintained at pH 7.4 for biological relevance.
References
-
Development of a quinoline-derived turn-on fluorescent probe for real time detection of hydrazine. Source: ResearchGate / Spectrochimica Acta Context: Describes the
and cyclization mechanism for hydrazine sensing using the quinoline scaffold. -
A new quinoline-derived highly-sensitive fluorescent probe for the detection of hydrazine. Source: Talanta (NIH PubMed) Context: Details the synthesis of BQ-OH and ester derivatives for ratiometric hydrazine detection with low LOD.
-
Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2+. Source: Spectrochimica Acta (PubMed) Context: Validates the Schiff base approach for metal ion sensing using quinoline-carbaldehydes.
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (Review). Source: Semantic Scholar / Arkivoc Context: Comprehensive review of the Vilsmeier-Haack synthesis and chemical reactivity of the 2-chloro-3-formyl scaffold.
-
Application Notes: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. Source: BenchChem Context: General protocols for binding stoichiometry and fluorescence titration setups.
Sources
Synthesis of pyrazolo[3,4-b]quinolines from 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Application Note: Synthesis of 6-Hydroxy-1H-pyrazolo[3,4-b]quinolines from 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Introduction & Scope
The pyrazolo[3,4-b]quinoline core is a highly privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent antiviral, antimicrobial, and anti-inflammatory activities[1][2]. The synthesis of 6-hydroxy-1H-pyrazolo[3,4-b]quinoline derivatives starting from this compound represents a critical, yet synthetically challenging, cyclocondensation reaction. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve this transformation efficiently, highlighting the mechanistic causality behind the experimental choices.
Mechanistic Causality & Stereochemical Challenges
The construction of the pyrazole ring fused to the quinoline system requires the dual reaction of a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) with both the C3-carbaldehyde and the C2-chloro groups of the starting material[3][4].
The Stereochemical Roadblock: Under standard direct conditions, the initial condensation of hydrazine with the aldehyde forms a hydrazone intermediate. However, this hydrazone predominantly adopts an E-geometry. This spatial orientation sterically prevents the terminal amine of the hydrazone from attacking the adjacent C2-chloro position, stalling the reaction and preventing the necessary nucleophilic aromatic substitution (S_NAr)[3][4].
Strategic Solutions:
-
The Acetal-Protection Route: To bypass the E-hydrazone trap, the highly reactive formyl group is temporarily masked as an acetal. This forces the hydrazine to first undergo S_NAr at the C2-chloro position. Subsequent acidic deprotection of the acetal releases the aldehyde, which then spontaneously undergoes intramolecular cyclization with the adjacent hydrazine group[3][4].
-
The Microwave-Assisted Aqueous Route: By applying microwave irradiation in an aqueous medium, the system is provided with rapid, localized thermal energy. This energy overcomes the rotational barrier of the C=N bond, facilitating E/Z isomerization of the hydrazone and driving the S_NAr cyclization in a single pot[2].
Reaction pathways for synthesizing pyrazolo[3,4-b]quinolines via direct and protected routes.
Experimental Protocols
The following workflows are designed as self-validating systems; intermediate TLC checks and specific visual cues ensure process integrity.
Protocol A: Acetal-Protected Stepwise Synthesis (High Reliability)
Best for: Sterically hindered or electronically deactivated hydrazine derivatives.
-
Aldehyde Protection: Suspend this compound (1.0 eq) and ethylene glycol (1.5 eq) in dry toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux using a Dean-Stark apparatus until water evolution ceases (approx. 4 hours). Concentrate under reduced pressure to isolate the acetal intermediate[3][4].
-
S_NAr Displacement: Dissolve the crude acetal in absolute ethanol. Add hydrazine hydrate (2.0 eq) dropwise. Reflux the mixture for 4–6 hours. Validation check: TLC should indicate complete consumption of the chloro-acetal.
-
Deprotection & Cyclization: Remove the ethanol under reduced pressure. Resuspend the residue in 2M aqueous HCl (10 mL/mmol) and stir at room temperature for 30 minutes. During this time, the acetal is hydrolyzed, and spontaneous ring closure occurs, typically yielding a yellow/orange precipitate of the hydrochloride salt[3].
-
Isolation: Neutralize the acidic suspension with 2M NaOH. Filter the resulting solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to afford the pure 6-hydroxy-1H-pyrazolo[3,4-b]quinoline[3].
Protocol B: Microwave-Assisted Aqueous Synthesis (Green Chemistry)
Best for: Rapid library generation and minimizing organic solvent waste.
-
Reaction Setup: In a heavy-walled microwave-safe vessel, combine this compound (1.0 eq) and hydrazine hydrate (or phenylhydrazine, 1.2 eq) in distilled water (10 mL/mmol)[2].
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 1000 W, maintaining a temperature of 100°C for 1.5 to 2.5 hours[2]. Validation check: The suspension will change color and form a dense precipitate as the cyclization completes.
-
Workup & Purification: Cool the reaction vessel in an ice bath to maximize precipitation. Filter the crude product, wash sequentially with water and cold ethanol, and recrystallize from ethanol to achieve high purity[2].
Step-by-step experimental workflow for the microwave-assisted direct synthesis protocol.
Alternative Functionalization Note: If the 3-amino-pyrazolo[3,4-b]quinoline analog is desired, the starting this compound can first be converted to a carbonitrile using hydroxylamine hydrochloride and ceric ammonium nitrate, followed by cycloaddition with hydrazine hydrate[1][5].
Quantitative Data & Protocol Comparison
The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their laboratory capabilities and scale requirements.
| Parameter | Protocol A: Acetal-Protected | Protocol B: Microwave-Assisted |
| Overall Yield | 85 – 90% | 87 – 93% |
| Total Reaction Time | 8 – 10 hours | 1.5 – 2.5 hours |
| Step Count | 3 (Protection, S_NAr, Deprotection) | 1 (One-pot cyclocondensation) |
| Primary Solvents | Toluene, Ethanol, Aqueous HCl | Distilled Water |
| Environmental Impact | Moderate (Multiple solvent exchanges) | Low (Aqueous medium, Green Chemistry) |
| Scalability | Excellent (Ideal for multi-gram scale) | Moderate (Limited by microwave cavity size) |
References
- Title: Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines | Source: arkat-usa.
- Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs | Source: nih.
- Title: Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives | Source: researchgate.
- Title: Water-Mediated One-Pot Synthetic Route for Pyrazolo[3,4-b]quinolines | Source: researchgate.
- Title: 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications | Source: umich.
Sources
Strategic Functionalization of the 6-Hydroxy Group in 2-Chloroquinoline-3-Carbaldehyde Scaffolds: A Gateway to Novel Chemical Entities
An Application Note and Protocol for Researchers
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 6-hydroxy group on the versatile 2-chloroquinoline-3-carbaldehyde scaffold. As a privileged structure in medicinal chemistry, the quinoline nucleus is a cornerstone in the development of therapeutic agents.[1][2] The strategic derivatization of its substituents is a critical step in modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical libraries with novel, functionalized quinoline derivatives.
The 2-chloroquinoline-3-carbaldehyde framework is particularly valuable due to its multiple reactive sites. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, and the carbaldehyde at C3 is a handle for a vast array of transformations, including reductive amination, oxidation, and condensation reactions.[3] The phenolic hydroxyl group at the C6 position, however, offers a prime opportunity for subtle yet impactful modifications through reactions like etherification and esterification. These modifications can significantly alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making this position a key target for structure-activity relationship (SAR) studies.
This guide will first detail the synthesis of the core scaffold, 6-hydroxy-2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. Subsequently, it will provide robust, step-by-step protocols for the etherification and esterification of the 6-hydroxy group, complete with mechanistic insights and workflow diagrams.
Part 1: Synthesis of the Core Scaffold: 6-Hydroxy-2-chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and efficient method for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4] This reaction utilizes a chloroiminium salt, the Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating and cyclizing agent.[5] For the synthesis of our target scaffold, the required starting material is N-(4-hydroxyphenyl)acetamide, which can be prepared from p-aminophenol.
Protocol 1.1: Vilsmeier-Haack Cyclization for Scaffold Synthesis
This protocol describes the synthesis of 6-hydroxy-2-chloroquinoline-3-carbaldehyde from N-(4-hydroxyphenyl)acetamide.
Materials:
-
N-(4-hydroxyphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 molar equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (4.5 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes.[6] The temperature should be maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Add N-(4-hydroxyphenyl)acetamide (1 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent. Note: This step can be exothermic; maintain careful temperature control.
-
Reaction: After the substrate is fully added, remove the ice bath and heat the reaction mixture to 80-90 °C for 12-16 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[7]
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is approximately 7-8. A precipitate will form.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the crude product from ethyl acetate to yield pure 6-hydroxy-2-chloroquinoline-3-carbaldehyde.
Causality and Insights:
-
The use of excess POCl₃ ensures the complete conversion of DMF to the active Vilsmeier reagent and facilitates the cyclization process.
-
The electron-donating hydroxyl group on the N-arylacetamide substrate facilitates the electrophilic substitution and subsequent cyclization, generally leading to good yields.[4]
-
Pouring the reaction mixture into ice hydrolyzes the intermediate iminium salt to the final aldehyde product and helps to manage the exothermic quenching process.
Part 2: Functionalization of the 6-Hydroxy Group
The phenolic -OH group is a versatile handle for introducing a wide range of functionalities. The following protocols detail two fundamental and high-yielding transformations: O-alkylation (etherification) and O-acylation (esterification).
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[8] For phenols, a moderately strong base is sufficient to generate the nucleophilic phenoxide ion.
Protocol 2.1.1: Synthesis of 6-Methoxy-2-chloroquinoline-3-carbaldehyde
This protocol provides an example of methylation using methyl iodide.
Materials:
-
6-Hydroxy-2-chloroquinoline-3-carbaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a solution of 6-hydroxy-2-chloroquinoline-3-carbaldehyde (1 molar equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 molar equivalents).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.
-
Alkylation: Add methyl iodide (1.2-1.5 molar equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. A precipitate should form.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: If a precipitate formed in step 5, collect it by vacuum filtration and wash with water. If extraction was performed, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-methoxy derivative.
Causality and Insights:
-
Base Choice: K₂CO₃ is a mild and effective base for deprotonating phenols. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion highly nucleophilic.
-
Alkylating Agent: Primary alkyl halides (like methyl iodide or benzyl bromide) are ideal for this Sₙ2 reaction to minimize competing elimination reactions.
O-Acylation for Ester Synthesis
Esterification of phenols is most efficiently achieved by reaction with a highly reactive carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a non-nucleophilic base.[9]
Protocol 2.2.1: Synthesis of (2-Chloro-3-formylquinolin-6-yl) Acetate
This protocol details the acetylation using acetyl chloride.
Materials:
-
6-Hydroxy-2-chloroquinoline-3-carbaldehyde
-
Pyridine or Triethylamine (TEA), anhydrous
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Dissolve 6-hydroxy-2-chloroquinoline-3-carbaldehyde (1 molar equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2 molar equivalents). The base acts as a catalyst and an acid scavenger.
-
Acylation: Slowly add acetyl chloride (1.2 molar equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography or recrystallization.
Causality and Insights:
-
Acylating Agent: Acyl chlorides are highly electrophilic and react rapidly with the phenoxide formed in situ. Anhydrides can also be used but may require longer reaction times or heating.
-
Base Role: The tertiary amine base (pyridine or TEA) serves two purposes: it deprotonates the phenol to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[9]
Part 3: Characterization and Data
Validation of the functionalization is achieved through standard spectroscopic techniques. The successful conversion of the 6-hydroxy group to an ether or ester results in distinct and predictable changes in NMR and IR spectra.
| Derivative Type | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | FT-IR (cm⁻¹) |
| Starting Scaffold | Broad singlet for -OH (δ 5-10); Aromatic protons (δ 7-9); Aldehyde proton (δ ~10.5) | C-OH (δ ~155); Aldehyde C=O (δ ~190) | Broad O-H stretch (3200-3500); Aldehyde C=O stretch (~1700) |
| 6-Alkoxy (Ether) | Disappearance of -OH singlet; New signals for -O-R group (e.g., -OCH₃ singlet at δ ~3.9) | New signal for -O-C H₃ (δ ~56) | Disappearance of broad O-H stretch; Appearance of C-O-C stretch (1250-1000) |
| 6-Acyloxy (Ester) | Disappearance of -OH singlet; New signals for -O-CO-R group (e.g., -OCOCH₃ singlet at δ ~2.3) | New signal for ester C=O (δ ~169); New signal for -COC H₃ (δ ~21) | Disappearance of broad O-H stretch; Appearance of ester C=O stretch (~1760) |
Part 4: Applications in Drug Discovery
The 2-chloroquinoline-3-carbaldehyde scaffold and its derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][10][11] Functionalizing the 6-hydroxy position allows for the fine-tuning of these activities.
-
Modulating Lipophilicity: Converting the polar hydroxyl group to a less polar ether or ester can enhance membrane permeability and oral bioavailability.
-
Prodrug Strategies: Ester derivatives can be designed as prodrugs that are hydrolyzed in vivo by esterases to release the active 6-hydroxy parent compound.
-
Exploring SAR: Creating a library of diverse ethers and esters at the C6 position is a classic medicinal chemistry strategy to probe the structure-activity relationship and identify substituents that enhance target binding or improve the overall pharmacological profile.[11]
By following the robust protocols outlined in this guide, researchers can efficiently generate a diverse library of 6-substituted-2-chloroquinoline-3-carbaldehydes, paving the way for the discovery of novel and potent therapeutic agents.
References
-
Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B, 1288-1294.
-
BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
-
Praveen, C., et al. (2012). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 10(33), 6650-6657.
-
Gondaliya, N. & Baldaniya, B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Drug Delivery and Therapeutics, 11(6-S), 116-121.
-
Singh, P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.
-
Kumar, D., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 7(6), 2345-2350.
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. ChemInform, 43(31).
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.
-
Rbaa, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1468.
-
Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36, 1518-1522.
-
Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Saggadi, H., et al. (2015). Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement. Morressier.
-
ChemicalBook (2026). 6-Hydroxyquinoline.
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.
-
Saggadi, H., et al. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. ResearchGate.
-
Wang, Y., et al. (2024). Efficient and Sustainable Synthesis of Biobased 8-Hydroxyquinoline with the Heterogeneous Catalytic System in Aqueous Media. ACS Sustainable Chemistry & Engineering.
-
National Center for Biotechnology Information (2026). 6-Hydroxyquinoline. PubChem Compound Database.
-
Organic Chemistry Portal (n.d.). Ether synthesis by etherification (alkylation).
-
Sigma-Aldrich (n.d.). 6-Hydroxyquinoline.
-
LibreTexts Chemistry (2021). 3: Esterification (Experiment).
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. ijsr.net [ijsr.net]
- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Executive Summary
Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for antimalarial, antibacterial, anticancer, and neuroprotective agents. Specifically, 2-chloro-6-hydroxyquinoline-3-carbaldehyde is a highly prized synthetic intermediate. Its 6-hydroxyl group provides a versatile handle for downstream functionalization, such as the synthesis of quinolylnitrones (QNs) utilized in 1[1]. This application note details a self-validating, microwave-assisted Vilsmeier-Haack protocol that drastically reduces reaction times, minimizes oxidative degradation, and improves overall yields compared to conventional thermal methods.
Mechanistic Rationale & Causality in Experimental Design
The Vilsmeier-Haack reaction is the premier method for the2 into 2-chloro-3-formylquinolines[2].
-
Formation of the Electrophile: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent[2].
-
Cyclization Dynamics: The N-(4-hydroxyphenyl)acetamide substrate undergoes a double formylation followed by intramolecular cyclization. The electron-donating 6-hydroxyl group theoretically facilitates this electrophilic aromatic substitution, accelerating the reaction[2].
-
The Microwave Advantage: Under conventional reflux (often requiring 4–8 hours), the electron-rich phenolic ring is highly susceptible to oxidative degradation and polymerization, leading to complex, tarry reaction mixtures and poor yields. Microwave irradiation utilizes dielectric heating to couple directly with the highly polar DMF and POCl₃ molecules. This results in instantaneous, uniform volumetric heating without the thermal gradients of conventional convection. Consequently, the reaction is driven to completion in under 15 minutes, kinetically outcompeting side-product formation, enhancing the yield, and establishing a3[3].
Workflow Visualization
Microwave synthesis and functionalization of this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is engineered as a self-validating system; distinct color changes and precipitation events serve as built-in quality control checkpoints to ensure mechanistic fidelity.
Materials:
-
N-(4-hydroxyphenyl)acetamide (10 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mmol)
-
Phosphorus oxychloride (POCl₃) (70 mmol)
-
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: Cool anhydrous DMF (30 mmol) in a microwave-safe reaction vial to 0–5 °C using an ice bath. Causality: Strict temperature control is critical here because the subsequent addition of POCl₃ is highly exothermic.
-
Electrophile Generation: Add POCl₃ (70 mmol) dropwise over 10 minutes under continuous magnetic stirring. The solution will transition from colorless to a pale yellow viscous liquid, visually confirming the successful 2[2].
-
Substrate Addition: Introduce N-(4-hydroxyphenyl)acetamide (10 mmol) to the chilled Vilsmeier reagent in small portions to prevent localized overheating and premature degradation.
-
Microwave Irradiation: Seal the vial and transfer it to the microwave reactor. Irradiate at 100 W, ramping the temperature to 90 °C, and hold for 10 minutes. Causality: The 90 °C threshold provides sufficient activation energy for the double formylation and cyclization without inducing the phenolic oxidation typically seen in prolonged thermal reflux[3].
-
Quenching and Hydrolysis: Carefully pour the hot reaction mixture over 100 g of crushed ice. Causality: Rapid cooling halts the reaction, while the aqueous environment 2 to the final carbaldehyde[2].
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH reaches 7.0–7.5. Caution: Vigorous CO₂ evolution will occur. This neutralization triggers the precipitation of the crude product.
-
Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual inorganic salts, and recrystallize from ethanol to yield pure this compound.
Protocol 2: Downstream Synthesis of Quinolylnitrones (QNs) via O-Benzylation
To demonstrate the utility of the synthesized scaffold, this protocol outlines its conversion into a precursor for 1[1].
Step-by-Step Methodology:
-
Deprotonation: Dissolve this compound (5 mmol) in 15 mL of anhydrous DMF. Add anhydrous potassium carbonate (K₂CO₃, 7.5 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add benzyl bromide (6 mmol) dropwise. Stir the mixture at 60 °C for 4 hours. Causality: Maintaining 1 prevents unwanted side reactions at the highly electrophilic 2-chloro or 3-formyl positions[1].
-
Workup: Pour the mixture into ice water to precipitate the O-benzylated product. Filter, dry, and proceed to condensation with N-tert-butylhydroxylamine to yield the target Quinolylnitrone.
Quantitative Data Presentation
The adoption of microwave irradiation yields significant improvements in both process efficiency and green chemistry metrics, as summarized below[3].
| Metric | Conventional Heating (Reflux) | Microwave Irradiation | Mechanistic Driver |
| Reaction Time | 4 – 8 Hours | 10 – 12 Minutes | Direct dielectric heating of polar reagents |
| Average Yield | 45% – 55% | 82% – 88% | Suppression of oxidative degradation |
| Atom Economy (AE) | 91.74% | 91.74% | Identical stoichiometric pathway |
| E-factor | High (>25) | Low (<10) | Reduced solvent usage and higher yield |
| Product Purity (Crude) | Moderate (Tarry byproducts) | High (Crystalline precipitate) | Rapid kinetic control over thermodynamic side-reactions |
References
- Title: Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)
- Source: benchchem.
- Source: nih.
Sources
- 1. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Design and Evaluation of Antimicrobial Agents via the 2-Chloro-6-hydroxyquinoline-3-carbaldehyde Scaffold
Abstract & Strategic Overview
The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel pharmacophores.[1] The 2-chloro-6-hydroxyquinoline-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. Its unique tri-functional nature allows for versatile derivatization:
-
C2-Chloro group: Susceptible to nucleophilic displacement (e.g., by amines or hydrazines).
-
C3-Formyl group (Aldehyde): Ideal for Schiff base condensation to form azomethines (-N=CH-), a linkage critical for bioactivity.
-
C6-Hydroxy group: Enhances water solubility and provides a hydrogen-bonding donor/acceptor site for target protein interaction (e.g., DNA gyrase).
This guide details the end-to-end workflow for synthesizing this intermediate, derivatizing it into antimicrobial Schiff bases, and validating biological efficacy using CLSI-compliant protocols.
Chemical Synthesis of the Intermediate
The synthesis relies on the Vilsmeier-Haack cyclization , a robust method to convert substituted acetanilides into 2-chloro-3-formyl quinolines.[2]
Protocol A: Vilsmeier-Haack Cyclization
Objective: Synthesis of this compound. Precursor: N-(4-hydroxyphenyl)acetamide (Paracetamol/Acetaminophen).
Reagents & Equipment[3][4][5][6][7][8]
-
Substrate: N-(4-hydroxyphenyl)acetamide (10 mmol)
-
Reagent: Phosphorus oxychloride (POCl
) (70 mmol)[4][9] -
Solvent/Reagent: N,N-Dimethylformamide (DMF) (30 mmol)[4]
-
Apparatus: Round-bottom flask (100 mL), reflux condenser, CaCl
guard tube, ice bath, magnetic stirrer.
Step-by-Step Methodology
-
Vilsmeier Adduct Formation:
-
In a fume hood, cool dry DMF (2.3 mL) to 0–5°C in an ice bath.
-
Add POCl
(6.5 mL) dropwise with constant stirring. Caution: Exothermic reaction. -
Stir for 30 minutes until the Vilsmeier-Haack adduct (iminium salt) forms (often indicated by a color change to yellow/orange).
-
-
Cyclization:
-
Add N-(4-hydroxyphenyl)acetamide (1.35 g) to the adduct in small portions.
-
Remove the ice bath and heat the mixture to 75–80°C for 12–16 hours.
-
Process Note: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The intermediate is formed via formylation followed by cyclization.[10]
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous dark oil slowly onto 200 g of crushed ice with vigorous stirring.
-
Allow the suspension to stand for 30 minutes to decompose excess POCl
. -
Neutralize slightly with saturated Sodium Acetate solution if necessary to precipitate the product.
-
Filter the yellow solid and wash copiously with cold water.
-
-
Purification:
-
Recrystallize from Ethyl Acetate or Ethanol .
-
Yield Expectation: 60–70%.
-
Characterization Check: IR spectrum should show a sharp peak ~1690 cm
(CHO) and broad band ~3400 cm (OH).
-
Critical Insight: While POCl
can chlorinate phenols, the 6-OH position in this specific scaffold often survives under controlled temperatures due to the deactivating nature of the intermediate complex, or it regenerates during the aqueous workup. If over-chlorination (2,6-dichloro derivative) is observed, use N-(4-acetoxyphenyl)acetamide as the starting material, followed by a mild hydrolysis step.
Functionalization: Design of Schiff Base Antimicrobials
The aldehyde at position 3 is the primary handle for increasing antimicrobial potency. We will synthesize a Hydrazone Schiff Base , known for high affinity to bacterial DNA gyrase.
Protocol B: Condensation with Hydrazides
Reaction: this compound + Aryl Hydrazide
Step-by-Step Methodology
-
Dissolution: Dissolve 1 mmol of the synthesized aldehyde in 15 mL of absolute ethanol (or methanol).
-
Addition: Add 1 mmol of the target hydrazide (e.g., Benzoic acid hydrazide or Isonicotinic acid hydrazide).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid . This protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the amine.
-
Reflux: Reflux the mixture for 4–6 hours.
-
Visual Cue: A heavy precipitate usually forms.
-
-
Isolation: Cool to room temperature. Filter the solid product.[9]
-
Purification: Wash with hot ethanol to remove unreacted starting materials. Dry in a vacuum desiccator.
Data Visualization: Synthetic Pathway
Caption: Figure 1. Synthetic route from acetanilide precursor to final antimicrobial Schiff base via the Vilsmeier-Haack intermediate.
Biological Evaluation: MIC Determination
To validate the design, the Minimum Inhibitory Concentration (MIC) must be determined using a broth microdilution method compliant with CLSI M07 guidelines .
Protocol C: Broth Microdilution Assay
Materials
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Mueller-Hinton Broth (MHB).
-
Dye: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual growth indication.
Workflow
-
Stock Preparation: Dissolve the test compound in DMSO (1 mg/mL). Ensure final DMSO concentration in the assay well is <1% to avoid solvent toxicity.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Plate Setup (96-well):
-
Add 100 µL MHB to all wells.
-
Add 100 µL of compound stock to Column 1.
-
Perform serial 2-fold dilution from Column 1 to 10.
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin. Incubate for 2–4 hours.
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration preventing the color change.
-
Data Presentation: Expected SAR Trends
The following table summarizes typical Structure-Activity Relationship (SAR) trends for this scaffold.
| Structural Feature | Modification | Impact on Antimicrobial Activity | Mechanism Insight |
| C2-Position | -Cl (Retained) | Moderate | Lipophilicity aids membrane penetration. |
| -NH-NH | High | H-bonding donor; facilitates DNA interaction. | |
| C3-Position | -CH=N-NH-CO-Ph (Hydrazone) | Highest | Azomethine linkage binds DNA Gyrase active site. |
| -CH=N-Ar (Imine) | High | Planarity allows DNA intercalation. | |
| C6-Position | -OH (Hydroxy) | High | Increases solubility; H-bond donor. |
| -OCH | Moderate | Increases lipophilicity but loses H-bond donor. |
Mechanism of Action & Workflow Logic
The antimicrobial potency of these quinoline-3-carbaldehyde derivatives is frequently attributed to DNA Gyrase inhibition (in bacteria) or Topoisomerase inhibition . The planar quinoline ring intercalates between DNA base pairs, while the C3-side chain (Schiff base) extends into the minor groove, stabilizing the cleavable complex and preventing DNA replication.
Data Visualization: Experimental Logic
Caption: Figure 2. Iterative drug discovery workflow for quinoline-based antimicrobials.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link
-
Srivastava, A., & Singh, R. M. (2005).[4] Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides.[2] Indian Journal of Chemistry - Section B. Link
-
Kategaonkar, A. H., et al. (2010). Synthesis and Biological Evaluation of New 2-Chloro-3-formylquinoline Derivatives. European Journal of Medicinal Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Eswaran, S., et al. (2010). Synthesis and antimicrobial activity of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Case ID: 2-Cl-6-OH-Q3C-PUR Status: Active Support Tier: Senior Application Scientist Level[1]
Diagnostic Triage: Characterize Your Crude
Before initiating a purification protocol, compare your crude material against the standard profiles below. The state of your crude determines the starting module.
| Observation | Probable Cause | Recommended Action |
| Sticky Black/Dark Brown Tar | Polymerization of Vilsmeier reagent or rapid quenching.[1] | Go to Module 1 (Precipitation & Trituration). |
| Yellow/Orange Solid (Low Purity) | Occluded inorganic salts or unreacted acetanilide.[1] | Go to Module 2 (Recrystallization). |
| Red/Pink Discoloration | Oxidation of the aldehyde or phenol; trace metal contamination.[1] | Go to Module 3 (Flash Chromatography). |
| Fine Powder (High Static) | Residual solvent or over-drying of amorphous solid.[1] | Go to Module 2 to induce crystallinity. |
Module 1: The "Crash-Out" (Quenching & Isolation)
Use this module if your reaction has just finished or if you have a gummy crude.[1]
The synthesis of 2-chloro-3-formylquinolines (Meth-Cohn synthesis) involves a Vilsmeier-Haack intermediate that is highly hygroscopic and acidic.[1] Improper quenching is the #1 cause of yield loss.
The Protocol
-
Temperature Control: Cool the reaction mixture (DMF/POCl₃ adduct) to 0–5°C externally.
-
The Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 5x the volume of the reaction mixture) with vigorous mechanical stirring .
-
Expert Insight: Do not pour water into the reaction. The exotherm will decompose the aldehyde.
-
-
Hydrolysis: Stir the slurry for 30–60 minutes. The Vilsmeier iminium salt must hydrolyze to release the aldehyde group.
-
pH Adjustment (Critical):
-
The 6-hydroxy group makes this molecule a phenol (pKa ~9-10) .[1]
-
Neutralize with Sodium Acetate (solid) or saturated NaHCO₃ to pH 6–7 .[1]
-
WARNING: Do not use strong bases (NaOH) or exceed pH 8.[1] High pH will deprotonate the 6-OH group, dissolving your product into the aqueous layer as the phenoxide salt. It also risks hydrolyzing the 2-Cl group to a 2-hydroxy (quinolone) impurity.[1]
-
-
Filtration: Filter the precipitated yellow solid. Wash copiously with cold water to remove inorganic phosphates.[1]
Module 2: Recrystallization (The Gold Standard)
Use this for crude solids with >80% purity or to clean up material from Module 1.
Quinoline carbaldehydes are planar, stacking molecules that generally recrystallize well. However, the 6-OH group adds polarity that complicates the use of standard non-polar solvents.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (95% or Absolute) | High | Best balance.[1] Dissolves impurities; product crystallizes upon cooling.[1] |
| Ethyl Acetate | Medium | Good for removing non-polar tars.[1] Product may have low solubility; requires large volumes.[1] |
| Acetonitrile | High | Excellent for removing colored impurities.[1] |
| DMF/Water | Low | Not recommended for the 6-OH derivative due to difficulty drying the solvent and risk of hydrolysis.[1] |
Step-by-Step Protocol
-
Place the crude solid in a flask with a reflux condenser.
-
Add Ethanol (approx. 10 mL per gram of solid).
-
Heat to reflux.[1][2] If the solid does not dissolve, add more solvent in small increments.
-
Hot Filtration (Optional): If insoluble black specks remain at reflux, filter quickly through a heated funnel/Celite pad to remove inorganic salts or carbonized material.
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Then, move to an ice bath (0°C) for 2 hours.
-
Wash: Filter the crystals and wash with cold ethanol.
Module 3: Flash Column Chromatography
Use this only if Recrystallization fails or for isolating the product from a complex mixture.[1]
Because the 6-OH group is polar and acidic, the compound can streak on silica gel.
Column Parameters
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase:
-
Start: 10% Ethyl Acetate in Hexane (or Petroleum Ether).
-
Gradient: Increase to 30–40% Ethyl Acetate.[1]
-
Additive: Add 0.5% Acetic Acid to the mobile phase.[1]
-
Expert Insight: The acetic acid suppresses the ionization of the phenolic -OH and the interaction of the basic quinoline nitrogen with the silica silanols, preventing "streaking" (tailing).
-
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for the isolation and purification of 2-chloro-6-hydroxyquinoline-3-carbaldehyde, prioritizing non-chromatographic methods.
Troubleshooting & FAQs
Q: My product dissolved during the neutralization step. What happened?
A: You likely over-basified. The 6-hydroxy group is acidic.[1] If the pH goes above 9, the phenol deprotonates to form the phenoxide anion, which is water-soluble.
-
Fix: Acidify the aqueous filtrate carefully with dilute HCl or Acetic Acid back to pH 6. The yellow solid should reprecipitate.
Q: The NMR shows a mixture of the aldehyde and something else.
A: Check the chemical shift of the "impurity."
-
Impurity at ~165 ppm (Carbon NMR) or loss of Cl signal: You may have hydrolyzed the 2-Cl group to form 2,6-dihydroxyquinoline-3-carbaldehyde (a quinolone).[1] This happens if the reaction was heated too long or the workup was too basic/hot.
-
Impurity at ~8 ppm (Proton NMR): Unreacted acetanilide starting material.[1] Recrystallization from Ethanol usually removes this.[1]
Q: Can I use Acetone for recrystallization?
A: Use with caution. Aldehydes can undergo aldol condensation with acetone in the presence of trace bases or acids. Ethanol or Acetonitrile are chemically more inert for this specific substrate.[1]
References
-
Meth-Cohn, O., & Narine, B. (1978).[1][6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Tetrahedron Letters, 19(23), 2045–2048.[2]
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[6]
-
BenchChem. (2025).[1][7] Technical Support: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
-
Ali, M. M., Tasneem, Ranjanna, K. C., & Sai Prakash, P. K. (2001).[8] Mild and Efficient Synthesis of 2-Chloro-3-formylquinolines. Synlett, 2001(2), 251–253.[8]
Sources
- 1. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Solubility Optimization for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Executive Summary & Mechanism of Failure
Welcome to the technical support hub. You are likely here because 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (CHQC) is failing to dissolve in DMSO, or precipitating shortly after preparation.
This is a common issue with substituted quinolines, not due to the solvent's lack of power, but due to a thermodynamic battle between Crystal Lattice Energy and Solvation Energy .
The Physicochemical Barrier
CHQC presents a "perfect storm" for solubility resistance:
-
Planar Stacking (Pi-Pi Interactions): The quinoline ring is flat, allowing molecules to stack like sheets of paper.
-
Intermolecular Hydrogen Bonding: The 6-Hydroxy group (proton donor) forms strong H-bonds with the Nitrogen or Carbonyl oxygen (proton acceptors) of neighboring molecules.
-
The "Wet DMSO" Trap: DMSO is hygroscopic.[1][2] If your DMSO contains even 1-2% water, the hydrophobic effect forces the planar quinoline rings to aggregate and crash out of solution.
The "Gold Standard" Dissolution Protocol
Do not simply vortex and heat. This compound contains a reactive aldehyde group at position 3. Aggressive heating (>60°C) in DMSO can lead to oxidation or condensation reactions (Pummerer-type rearrangements), degrading your sample.
Follow this self-validating protocol to ensure maximum solubility without chemical degradation.
Required Materials
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard laboratory DMSO often contains 1-5% water if the bottle has been opened previously.
-
Equipment: Ultrasonic bath (Sonication), Water bath set to 40°C.
Step-by-Step Workflow
Caption: Logical workflow for solubilizing CHQC. Note the critical checkpoint for DMSO water content before starting.
Troubleshooting Matrix
If the protocol above fails, use this matrix to diagnose the specific root cause.
| Observation | Probable Cause | Corrective Action |
| Immediate Cloudiness | Water Contamination: Your DMSO is "wet." The hydrophobic quinoline is crashing out. | Replace Solvent: Use a fresh, sealed bottle of DMSO (Grade: Anhydrous/SureSeal). Do not use DMSO stored in plastic tubes for long periods. |
| Yellow/Brown Discoloration | Chemical Degradation: The aldehyde has oxidized or reacted with DMSO (Pummerer reaction) due to excessive heat or base. | Lower Temperature: Keep all processing <40°C. Ensure no strong bases (like NaOH) were added "to help dissolve." |
| Gel-like Precipitate | H-Bond Network: The 6-OH and 3-CHO groups are forming an intermolecular polymer-like network. | Disrupt H-Bonds: Add 5-10% of a protic cosolvent like Methanol (if assay permits) to compete for H-bonds, or increase sonication time. |
| Soluble then Precipitates | Supersaturation: You exceeded the thermodynamic solubility limit (likely >50mM). | Dilution: Reduce stock concentration. For this molecule, 10-20mM is a safe starting target. |
Frequently Asked Questions (FAQs)
Q1: Can I add NaOH or TEA (Triethylamine) to help dissolve it?
-
Technical Answer: While adding a base would deprotonate the 6-hydroxyl group (forming a phenoxide) and drastically increase solubility, it is dangerous for this specific molecule.
-
Reasoning: Aldehydes are electrophilic. In the presence of a base and DMSO, they are prone to condensation reactions or oxidation. Only use base if you intend to react the aldehyde immediately in the next step.
Q2: Why does my DMSO stock freeze in the fridge?
-
Technical Answer: Pure DMSO freezes at 19°C (66°F). This is normal.
-
Warning: Repeated freeze-thaw cycles promote the absorption of atmospheric water (condensation).
-
Recommendation: Aliquot your stock solution into single-use vials immediately after preparation. Store at -20°C. When thawing, ensure the vial reaches room temperature before opening to prevent water condensation inside the tube.
Q3: Can I use DMF instead?
-
Technical Answer: Yes. N,N-Dimethylformamide (DMF) is often a superior solvent for planar quinolines and is less prone to the specific oxidative side-reactions of DMSO. However, DMF is more toxic. If your downstream application (e.g., cell culture) tolerates DMF, it is a viable alternative.
Scientific Grounding & References
The protocols and mechanisms described above are grounded in the fundamental physical chemistry of aprotic solvents and quinoline derivatives.
-
Hygroscopicity of DMSO: DMSO can absorb up to 30% of its weight in water from the atmosphere. This water absorption creates a "solvent cage" that excludes hydrophobic solutes like CHQC.
-
Source:
-
-
Aldehyde Instability in DMSO: DMSO acts as a mild oxidant (Swern/Kornblum context). While stable at room temperature, heating DMSO with aldehydes can accelerate decomposition.
-
Source:
-
-
Quinoline Solubility Profiles: Substituted quinolines, particularly those with polar-protic substituents (like -OH) and electron-withdrawing groups (like -Cl), exhibit high crystal lattice energies requiring high-dielectric disruption.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Sources
Preventing oxidation of aldehyde group in 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
From the desk of the Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for preventing the oxidation of the aldehyde group in 2-Chloro-6-hydroxyquinoline-3-carbaldehyde. Understanding the root causes of degradation is critical for ensuring experimental reproducibility and preserving the integrity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has changed color from a light yellow to a darker brown. What does this indicate?
A1: A significant color change, particularly darkening, is a strong visual indicator of degradation. For aromatic aldehydes like this quinoline derivative, this is often due to oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH).[1] This process can be accelerated by prolonged exposure to air (oxygen), light, and elevated temperatures.[1] Polymerization can also lead to discoloration.[2][3] For definitive confirmation, we recommend assessing the purity of your sample via analytical methods like HPLC or NMR spectroscopy before use.[1]
Q2: I'm planning a reaction involving the hydroxyl group (-OH) of the molecule. Do I need to worry about the aldehyde group?
A2: Yes, this is a critical consideration. The aldehyde group is highly susceptible to oxidation and can also react with various nucleophilic and basic reagents.[4][5][6] If your planned reaction involves basic conditions, strong nucleophiles, or oxidizing agents, the aldehyde group will likely be compromised. To ensure the selective transformation of the hydroxyl group, it is essential to "protect" the aldehyde group by converting it into a less reactive functional group, such as an acetal, before proceeding.[5][7][8]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) to displace oxygen.[1][9] It should be kept in a tightly sealed, amber or opaque vial to protect it from light and moisture.[1][10][11] For long-term stability, storage at a reduced temperature, such as 2-8°C or -20°C, is highly recommended to slow the rate of potential decomposition reactions.[3]
Q4: Can I use common solvents like methanol or ethanol for my reactions?
A4: While these solvents may be suitable for some transformations, be aware that under acidic conditions, alcohols can react with the aldehyde to form hemiacetals and acetals.[12] If this is not the desired outcome, you should choose a non-reactive, aprotic solvent. If acetal formation is your goal, then these alcohols are appropriate reagents.
Troubleshooting Guide 1: Preventing Oxidation During Storage and Handling
Oxidation upon storage is one of the most common failure modes for aldehyde-containing compounds. Even atmospheric oxygen can slowly convert the aldehyde to a carboxylic acid, likely via a radical mechanism.[9] The following protocol outlines best practices to maintain sample integrity.
Issue: You suspect your compound is degrading while in storage, leading to inconsistent experimental results.
Solution: Implement a rigorous inert atmosphere storage protocol.
Protocol: Inert Atmosphere Aliquoting and Storage
-
Preparation: Move a new, sealed bottle of this compound, several small amber glass vials with PTFE-lined caps, and weighing supplies into a nitrogen- or argon-filled glovebox. If a glovebox is not available, use a Schlenk line.
-
Inerting Vials: Purge the small vials with inert gas. If using a Schlenk line, flame-dry the vials under vacuum and backfill with inert gas at least three times.
-
Aliquoting: Inside the glovebox or under a positive pressure of inert gas, carefully open the main bottle. Quickly weigh and dispense the desired amounts of the solid compound into the prepared small vials.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling & Storage: Clearly label each aliquot with the compound name, date, and quantity. Store the sealed vials in a desiccator at low temperature (e.g., -20°C).[3]
-
Usage: When a sample is needed, remove only one aliquot from the freezer, allowing it to warm to room temperature before opening to prevent moisture condensation. This prevents repeated exposure of the main stock to air and freeze-thaw cycles.
Troubleshooting Guide 2: Preventing Oxidation During Chemical Reactions
When performing reactions on other parts of the molecule, such as the phenolic hydroxyl group, the aldehyde must be chemically masked to prevent unwanted side reactions. The most robust method is the formation of a cyclic acetal, which is stable in neutral to strongly basic environments but can be easily removed with aqueous acid.[5][8]
Issue: Your reaction, intended to modify the -OH group, results in a complex mixture, including the oxidized carboxylic acid derivative of your starting material.
Solution: Implement a protection-deprotection strategy using a cyclic acetal.
Workflow: Aldehyde Protection & Deprotection
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol converts the aldehyde to a 1,3-dioxolane, a common and stable protecting group.[13][14]
-
Materials: this compound, Ethylene glycol (1.5 eq.), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.), Toluene, Dean-Stark apparatus.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the starting aldehyde and toluene.
-
Add ethylene glycol and the catalytic amount of p-TsOH.[4]
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature. Transfer to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product. Purify by column chromatography if necessary.
-
Protocol 2: Deprotection of the Acetal Group
This protocol regenerates the aldehyde functionality after the desired transformations are complete.
-
Materials: Protected compound, Acetone/Water mixture (e.g., 9:1 v/v), p-TsOH (catalytic amount).
-
Procedure:
-
Dissolve the acetal-protected compound in the acetone/water mixture.
-
Add a catalytic amount of p-TsOH or another acid like HCl.[13][15][16]
-
Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material and the appearance of the deprotected aldehyde.
-
Once complete, neutralize the acid with saturated NaHCO₃ solution.
-
Remove the acetone via rotary evaporation and extract the desired product from the aqueous residue using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layers to yield the final product.
-
Data Summary: Choosing a Protecting Group
While cyclic acetals are common, other options exist. The choice depends on the specific conditions of your subsequent reaction steps.[13]
| Protecting Group | Structure Example | Stable To | Labile To (Deprotection) |
| 1,3-Dioxolane | Cyclic Acetal | Bases, Nucleophiles, Hydrides, Oxidizing Agents[8][17] | Mild & Strong Acids[13] |
| 1,3-Dithiane | Cyclic Thioacetal | Acids, Bases, Nucleophiles, Hydrides[17] | HgCl₂ or other specific reagents[17] |
| Dimethyl Acetal | Acyclic Acetal | Bases, Nucleophiles, Hydrides | Mild & Strong Acids |
References
- Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- BenchChem. (2025). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate.
- Fiveable. (2025, August 15). Aromatic Aldehyde Definition.
- Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
- Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
- BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.
- Biswas, T. (2021, September 18). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube.
- Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions.
- Wikipedia. (n.d.). Aldehyde.
-
Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5646-5655. [Link]
-
Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Published by American Chemical Society. [Link]
- JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
- Reddy, B., et al. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 1-10.
- BenchChem. (2025). Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Abdel-Wahab, B. F., et al. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2(27), 10145-10166.
- Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
- Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- El-Dean, A. M. K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Heterocyclic Chemistry, 55(5), 1033-1066.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Clark, J. (n.d.). Oxidation of aldehydes and ketones.
- Central Drug House (P) Ltd. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Boucher, R. M. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals.
- Wietstock, P. C., & Methner, F. J. (2016). Relevance of Oxygen for the Formation of Strecker Aldehydes during Beer Production and Storage. Journal of Agricultural and Food Chemistry, 64(43), 8203-8212.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Heliyon, 9(7), e17578.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines.
- Shingare, M. S., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 9(5), 50-56.
- Fun, H. K., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2686.
- MilliporeSigma. (n.d.). Quinoline reagent grade, 98 91-22-5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lobachemie.com [lobachemie.com]
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- 12. Aldehyde - Wikipedia [en.wikipedia.org]
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- 14. A versatile method for the protection of carbonyl compounds by camphorsulfonic acid | EurekAlert! [eurekalert.org]
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- 16. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Troubleshooting 2-Chloroquinoline Aldehyde Reactivity
Welcome to the advanced technical support guide for troubleshooting low reactivity and side reactions in 2-chloroquinoline aldehydes (e.g., 2-chloroquinoline-3-carboxaldehyde). As a bifunctional building block, this scaffold presents unique chemoselectivity challenges. While the quinoline nitrogen theoretically activates the 2-chloro position for Nucleophilic Aromatic Substitution (SNAr)[1], the adjacent 3-formyl group frequently triggers competing pathways, catalyst poisoning, and steric hindrance[2],[3].
This guide provides field-proven, causality-driven solutions to rescue your SNAr and cross-coupling workflows.
Core Troubleshooting Logic
Before altering your reagents, it is critical to diagnose whether your reaction is failing due to electrophilic competition (in SNAr) or metal coordination/dimerization (in cross-coupling).
Troubleshooting logic for 2-chloroquinoline aldehyde reactivity issues.
Frequently Asked Questions (FAQs)
Q1: Why does my SNAr reaction with primary amines yield complex mixtures instead of the 2-amino product?
The Causality: The 3-formyl group is highly electrophilic. When introducing primary or secondary amines, nucleophilic attack occurs preferentially at the aldehyde to form imines (Schiff bases) or aminals, rather than displacing the chloride[3]. Even though the 2-chloro position is activated by the adjacent ring nitrogen (which stabilizes the intermediate Meisenheimer complex)[1], the kinetics of aldehyde condensation are vastly faster than SNAr. The Solution: You must temporarily mask the electrophilicity of the aldehyde via acetal protection (see Protocol 1), or use pre-formed nucleophile salts (e.g., sodium alkoxides) that do not readily condense with aldehydes.
Q2: Why is my Palladium/Nickel-catalyzed Suzuki or Buchwald-Hartwig coupling failing at the 2-chloro position?
The Causality: There are two distinct mechanisms of catalyst failure here:
-
N,O-Chelation: The adjacent quinoline nitrogen and aldehyde oxygen can act as a bidentate ligand, strongly chelating the Pd(0) or Ni(0) center and preventing oxidative addition.
-
Off-Cycle Dimerization:
-halo-N-heterocycles (like 2-chloroquinolines) are notorious for reacting with standard catalysts (like Pd/dppf or Ni/dppf) to form highly stable, catalytically inactive dimeric metal complexes. This stalls the catalytic cycle permanently[4]. The Solution: Switch from bidentate ligands (like dppf) to bulky, electron-rich monodentate ligands (e.g., XPhos or BrettPhos). The steric bulk of the dicyclohexyl groups prevents the formation of inactive dimers[4]. Additionally, elevated temperatures may be required to drive the coupling of titanated or boronic heterocycles.
Mechanism of catalyst poisoning versus successful cross-coupling pathway.
Quantitative Data: Reactivity Comparison
The following table summarizes the expected yields when applying standard versus optimized troubleshooting strategies to 2-chloroquinoline-3-carboxaldehyde substrates.
| Substrate State | Reaction Type | Reagents / Catalyst System | Primary Failure Mode | Expected Yield |
| Unprotected | SNAr (Primary Amine) | K₂CO₃, DMF, 80°C | Imine formation dominates | < 15% |
| Acetal Protected | SNAr (Primary Amine) | K₂CO₃, DMF, 80°C | None (Clean substitution) | > 85% |
| Unprotected | Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, 90°C | Catalyst dimerization[4] | Trace |
| Unprotected | Suzuki Coupling | Pd₂(dba)₃, XPhos , K₃PO₄ | None (Steric protection) | 70 - 80% |
| Acetal Protected | Suzuki Coupling | Pd₂(dba)₃, XPhos , K₃PO₄ | None (Optimal conditions) | > 90% |
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes a "Validation Checkpoint" to confirm success before proceeding to the next step.
Protocol 1: Chemoselective Aldehyde Protection (1,3-Dioxolane Formation)
Purpose: Mask the electrophilic aldehyde to prevent imine formation and N,O-chelation.
-
Setup: In a round-bottom flask, suspend 2-chloroquinoline-3-carboxaldehyde (1.0 equiv) in anhydrous toluene (0.2 M).
-
Reagents: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Reaction: Equip the flask with a Dean-Stark trap filled with toluene and a reflux condenser. Reflux the mixture vigorously (approx. 110°C) for 12 hours.
-
Causality Note: The continuous azeotropic removal of water is thermodynamically required to drive the equilibrium toward the acetal.
-
-
Validation Checkpoint: Check the Dean-Stark trap. The volume of water collected should closely match the theoretical yield (1.0 equiv). TLC (Hexane/EtOAc 3:1) should show complete consumption of the UV-active starting material (which typically stains bright yellow with 2,4-DNPH) to a new, non-DNPH-staining spot.
-
Workup: Cool to room temperature. Quench immediately with saturated aqueous NaHCO₃ to neutralize the p-TsOH (failure to neutralize will cause the acetal to revert during aqueous workup). Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol 2: Optimized SNAr with Amines
Purpose: Substitute the 2-chloro position without degrading the substrate.
-
Setup: Dissolve the protected 2-chloroquinoline acetal (from Protocol 1) in anhydrous DMF (0.5 M).
-
Reagents: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Reaction: Heat the mixture to 90°C for 8–12 hours.
-
Causality Note: The 2-chloro position remains highly activated for SNAr due to the adjacent ring nitrogen stabilizing the transition state[1]. The acetal provides sufficient steric shielding without deactivating the ring electronically.
-
-
Validation Checkpoint: Aliquot a sample, partition in water/EtOAc, and run TLC. The product should be highly fluorescent under 365 nm UV light, a hallmark of 2-aminoquinoline derivatives.
-
Deprotection (Optional): To reveal the aldehyde, stir the crude product in THF/1M HCl (1:1) at room temperature for 2 hours, then neutralize.
Protocol 3: Suzuki-Miyaura Cross-Coupling of -Halo-N-Heterocycles
Purpose: Prevent catalyst dimerization using steric bulk.
-
Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the 2-chloroquinoline substrate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).
-
Causality Note: XPhos is mandatory here. Standard bidentate ligands (like dppf) will react with the 2-chloroquinoline to form a stable, dead Ni/Pd dimer[4]. XPhos forces the formation of a highly active monomeric Pd(II) species.
-
-
Reaction: Seal the flask, remove from the glovebox, and inject degassed 1,4-dioxane/water (4:1 v/v). Heat at 100°C for 12 hours.
-
Validation Checkpoint: The reaction mixture should transition from a dark red/purple (Pd₂(dba)₃) to a homogeneous light brown/orange. A black precipitate (Pd black) indicates catalyst decomposition due to oxygen ingress or insufficient ligand coordination.
References
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications ResearchGate.[Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles National Institutes of Health (PMC).[Link]
Sources
- 1. 2-Chlorobenzo[h]quinoline|CAS 202523-63-5|Research Chemical [benchchem.com]
- 2. CAS 73568-25-9: 2-chloro-3-quinolinecarboxaldehyde [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde via recrystallization. It addresses common challenges and offers a systematic approach to solvent selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Based on documented procedures for closely related analogues and general principles of solubility, ethyl acetate is the primary recommended solvent for the recrystallization of this compound.
-
Rationale: A general synthetic method for a series of 6-substituted-2-chloroquinoline-3-carbaldehydes, including the 6-hydroxy derivative, specifies recrystallization from ethyl acetate.[1][2] Furthermore, the unsubstituted parent compound, 2-chloroquinoline-3-carbaldehyde, is effectively purified using ethyl acetate, yielding pale yellow acicular crystals.[3] The moderate polarity of ethyl acetate is well-suited to dissolve the target molecule at an elevated temperature while allowing for good crystal recovery upon cooling.
Q2: My compound has a hydroxyl group at the 6-position. How does this affect solvent choice compared to other analogues?
The presence of the 6-hydroxy group is a critical consideration. This functional group increases the overall polarity of the molecule compared to its 6-methyl or 6-methoxy counterparts due to its ability to participate in hydrogen bonding.
-
Impact on Solubility: The hydroxyl group will increase solubility in polar solvents (like alcohols) and decrease it in non-polar solvents (like hexanes or petroleum ether). While the 2-Chloro-6-methyl and 2-Chloro-6-methoxy analogues have been successfully recrystallized from a mixed solvent system of petroleum ether/ethyl acetate, the increased polarity from the hydroxyl group may render the compound less soluble in the non-polar component.[4][5] Therefore, starting with a single-solvent system like ethyl acetate is a more robust strategy.
Q3: I am observing poor recovery of my compound after recrystallization with ethyl acetate. What are the potential causes and solutions?
Low recovery is a common issue in recrystallization. The primary causes are either using an excessive volume of solvent or the compound having significant solubility in the solvent even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot ethyl acetate required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is crucial.
-
Ensure Complete Cooling: Allow the flask to cool slowly to room temperature, and then chill it in an ice bath for at least 30 minutes before filtration to maximize crystal precipitation.
-
Solvent Evaporation: If the solution is too dilute, you can carefully evaporate some of the solvent to reach the saturation point and then allow it to cool again.
-
Consider a Two-Solvent System: If recovery is still low, a two-solvent (or anti-solvent) system may be necessary. See the troubleshooting guide below for a detailed protocol.
-
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality & Solutions:
-
Cooling Too Rapidly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly on the benchtop before transferring to an ice bath.
-
High Impurity Load: A high concentration of impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step like column chromatography if the material is very crude.
-
Solvent Choice: The solvent may be too good a solvent. Try re-dissolving the oil in a minimum amount of the hot solvent and adding a small amount of a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until turbidity appears. Re-heat to clarify and then cool slowly. For an ethyl acetate solution, a non-polar solvent like hexane or heptane would be a suitable anti-solvent.
-
Troubleshooting Guide: Systematic Solvent Selection
If ethyl acetate does not yield satisfactory results, a systematic approach is required to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
Solvent Property Comparison for Analogues
The following table summarizes the reported recrystallization solvents for this compound and its close structural analogues, providing a basis for experimental design.
| Compound Name | 6-Substituent | Reported Recrystallization Solvent(s) | Reference(s) |
| This compound | -OH | Ethyl Acetate (in a general procedure) | [1] |
| 2-Chloroquinoline-3-carbaldehyde | -H | Ethyl Acetate | [3] |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | -CH₃ | Petroleum Ether / Ethyl Acetate | [4][6][7] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | -OCH₃ | Petroleum Ether / Ethyl Acetate | [5] |
Experimental Workflow for Solvent Screening
This protocol outlines a small-scale experiment to efficiently screen potential solvents.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Hot plate or sand bath
Protocol:
-
Solubility Test (Cold): Place ~10-20 mg of the crude compound into separate test tubes. Add 0.5 mL of a solvent to each tube at room temperature. Agitate and observe. If the compound dissolves, the solvent is unsuitable as a single-solvent system.
-
Solubility Test (Hot): For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Add more solvent dropwise until the solid just dissolves.
-
Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot and forms a significant amount of crystalline precipitate when cold.
Troubleshooting Logic Diagram
The following diagram illustrates the decision-making process for optimizing the recrystallization protocol.
Caption: Troubleshooting workflow for recrystallization.
References
- Kumar, S. et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research, 8(7), 634-638.
-
Khan, F. N. et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. Available at: [Link]
-
Khan, F. N. et al. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2550. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]
-
ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available at: [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]
- 4. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Handling moisture sensitivity during Vilsmeier-Haack quinoline synthesis
Topic: Handling Moisture Sensitivity in Vilsmeier-Haack Cyclization
Ticket ID: #MC-QC-402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Moisture Paradox
Welcome to the technical support center. You are likely here because your Meth-Cohn quinoline synthesis—transforming acetanilides into 2-chloro-3-formylquinolines—has failed. The reaction mixture might be a black tar, the yield is non-existent, or you experienced an unexpected exotherm.
In 90% of cases, the culprit is moisture .
The Vilsmeier-Haack reaction is a "moisture paradox." You must rigorously exclude water during the reagent formation and cyclization phases to prevent failure, yet you must skillfully introduce water during the workup to release your product. This guide deconstructs that balance, moving beyond "keep it dry" to explain the chemically specific consequences of water intrusion.
Module 1: The Chemistry of Failure (Mechanism)
To troubleshoot effectively, you must understand the competition occurring in your flask. The Meth-Cohn reaction relies on the Chloroiminium Ion (Vilsmeier Reagent) .[1][2][3][4]
The Critical Competition
Water is a better nucleophile than your acetanilide. If moisture is present, it destroys the Vilsmeier reagent faster than the reagent can attack your substrate.
-
The Desired Path: DMF + POCl₃
Chloroiminium Ion + Acetanilide Quinoline . -
The Failure Path: POCl₃ + H₂O
Phosphoric Acid + HCl (Exothermic decomposition). -
The "Sticky Tar" Path: If hydrolysis happens during cyclization, the intermediate iminium species hydrolyzes prematurely, leading to ring-opened polymers and aniline byproducts that polymerize into black tars.
Visualizing the Failure Mode
Caption: Figure 1. The kinetic competition between productive cyclization (Green) and moisture-induced decomposition (Red/Black).
Module 2: Reagent Quality & Preparation (Prevention)
Standard: "Dry" means
Reagent Quality Control Table
| Component | Visual Indicator of Failure | Quality Standard | Corrective Action |
| POCl₃ | Green or cloudy liquid | Clear, colorless liquid | Distill under inert atmosphere (Ar/N₂) immediately before use. Discard dark fractions. |
| DMF | Amine (fishy) smell | Neutral odor, | Dry over 4Å Molecular Sieves for 24h or distill from CaH₂. |
| Acetanilide | Clumping / Wet appearance | Free-flowing powder | Dry in a vacuum oven at 50°C for 4 hours prior to use. |
Protocol: The "Self-Validating" Reagent Generation
Do not simply mix reagents. Use this protocol to verify reagent activity before adding your valuable substrate.
-
Setup: Flame-dry a 3-neck flask. Cool to 0°C under Argon flow.
-
Addition: Add anhydrous DMF (3 equiv). Add POCl₃ (7-8 equiv) dropwise over 30 mins.
-
Why? The reaction is exothermic.[1] Rapid addition generates heat, which can decompose the reagent into CO and HCl gases.
-
-
The Check (Validation):
-
Substrate Addition: Only add the acetanilide after this complex has formed and stabilized (typically 30 mins at 0°C).
Module 3: Troubleshooting & FAQs (Correction)
Ticket #1: "My reaction turned into a solid black rock."
Diagnosis: Thermal runaway caused by moisture. Explanation: You likely had water in your DMF. The hydrolysis of POCl₃ is exothermic. This heat accelerates the polymerization of the Vilsmeier reagent itself. Solution:
-
Check DMF water content (Karl Fischer titration).
-
Ensure internal temperature monitoring.[1] If temp spikes
during POCl₃ addition, stop.
Ticket #2: "I have starting material left, but adding more POCl₃ doesn't help."
Diagnosis: Reagent Deactivation. Explanation: The Vilsmeier reagent is not a catalyst; it is consumed. If moisture destroyed 30% of your POCl₃, you no longer have the stoichiometric excess required for the Meth-Cohn mechanism (which often requires 2.5 - 7 equivalents of POCl₃ depending on the substrate). Solution:
-
Do not add fresh POCl₃ to a hot reaction (violent risk).
-
Cool to 0°C, prepare a separate mini-batch of Vilsmeier reagent (DMF+POCl₃), and cannibalize it into the main vessel.
Ticket #3: "Low yield after workup."
Diagnosis: Improper Quenching. Explanation: The intermediate species is stable, but if you quench too hot or too fast, you hydrolyze the iminium bond before the ring closes or before the chlorine atom is installed at the 2-position. Solution: See Module 4.
Troubleshooting Logic Tree
Caption: Figure 2.[9] Decision matrix for diagnosing Vilsmeier-Haack failures.
Module 4: The Critical Workup (Controlled Hydrolysis)
This is the only step where water is your friend—but it must be introduced gently.
The Goal: Hydrolyze the phosphate/iminium salts to release the free aldehyde without hydrolyzing the newly formed Chlorine at the 2-position (which would revert to a quinolone).
Protocol:
-
Cool Down: Cool the reaction mixture to room temperature, then pour it slowly onto a mixture of crushed ice and Sodium Acetate (buffered quench).
-
Avoid: Direct water addition (too acidic, risks hydrolyzing the 2-Cl group).
-
-
Stirring: Stir vigorously for 30 minutes. You need to break down the phosphorus complexes.
-
Precipitation: The 2-chloro-3-formylquinoline should precipitate as a solid.
-
Filtration: Filter the solid. If it's sticky, dissolve in DCM, wash with NaHCO₃, and recrystallize.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[1][2][4][10] Comprehensive Organic Synthesis, 2, 777-794.
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
-
Raj, A. A., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 163-166.
-
BenchChem Technical Support. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. BenchChem Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. iipseries.org [iipseries.org]
- 10. scribd.com [scribd.com]
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde , structured for researchers requiring rigorous structural validation.
A Comparative Guide for Structural Validation & Impurity Profiling
Executive Summary: The Diagnostic Fingerprint
Characterizing This compound requires distinguishing it not only from its synthetic precursors (e.g., 4-hydroxyacetanilide) but also from structurally related analogs such as the non-hydroxylated 2-chloroquinoline-3-carbaldehyde.
The presence of the 6-hydroxyl group introduces specific electronic shielding effects that alter the aromatic region significantly compared to the unsubstituted scaffold. This guide provides the definitive spectral assignment, solvent selection criteria, and a comparative analysis to ensure 100% structural confidence.
Structural Analysis & Resonance Prediction
Before analyzing the spectrum, we must establish the theoretical expectations based on the substituent effects on the quinoline scaffold.
The Scaffold Logic
-
Substituents:
-
Pos 2 (Cl): Electron-withdrawing (Inductive -I), deshields H-3 (but H-3 is substituted).
-
Pos 3 (CHO): Strong electron-withdrawing group (Anisotropic + Inductive), strongly deshields H-4.
-
Pos 6 (OH): Strong electron-donating group (Resonance +M), shields ortho (H-5, H-7) and para (H-8) positions.
-
Predicted vs. Observed Shifts (Comparison)
| Proton Position | Multiplicity | Chemical Shift ( | Electronic Rationale |
| -CHO (Aldehyde) | Singlet (s) | 10.50 – 10.60 | Highly deshielded by carbonyl anisotropy. Diagnostic peak. |
| -OH (Hydroxyl) | Singlet (br s) | 10.0 – 10.8 (DMSO) | Highly dependent on solvent. Broad/invisible in CDCl |
| H-4 | Singlet (s) | 8.60 – 8.80 | Peri-position to N, deshielded by C=O at pos 3. |
| H-8 | Doublet (d) | 7.80 – 8.00 | Para to OH. Less shielded than H-5/H-7. |
| H-7 | dd | 7.40 – 7.60 | Ortho to OH. Shielded relative to unsubstituted scaffold. |
| H-5 | Doublet (d) | 7.20 – 7.30 | Ortho to OH. Most shielded aromatic proton (Upfield shift). |
Critical Note: In the unsubstituted 2-chloroquinoline-3-carbaldehyde, H-5 appears downfield at ~8.03 ppm . The upfield shift to ~7.28 ppm in the 6-hydroxy derivative is the primary confirmation of successful hydroxylation.
Comparative Analysis: Solvent Selection (DMSO-d vs. CDCl )
The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton (-OH) and the resolution of the aromatic coupling.
Scenario A: CDCl (Chloroform-d)
-
Solubility: Poor to Moderate.
-
Spectral Feature: The 6-OH proton often appears as a broad, weak singlet around 4.5 – 5.0 ppm or is completely invisible due to rapid exchange.
-
Risk: Misinterpretation of the integration values (missing 1H) or confusing the OH peak with water/impurity.
Scenario B: DMSO-d (Dimethyl Sulfoxide-d )
-
Solubility: Excellent.
-
Spectral Feature: The 6-OH proton forms a strong hydrogen bond with the solvent (DMSO oxygen), slowing down the exchange rate. It appears as a sharp singlet downfield (9.5 – 10.5 ppm) .
-
Recommendation: DMSO-d
is the mandatory solvent for full characterization to confirm the presence of the phenolic moiety.
Comparative Data: Target vs. Analogs
Use this table to differentiate your product from potential impurities or related derivatives.
| Compound | Solvent | H-4 ( | H-5 ( | Substituent Effect (Pos 6) |
| This compound | DMSO-d | 8.65 | 7.28 | Strong Shielding (-0.75 ppm) |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | CDCl | 8.67 | 7.70 | Weak Shielding (Inductive +I) |
| 2-Chloroquinoline-3-carbaldehyde (Unsubstituted) | CDCl | 8.79 | 8.03 | Baseline (Deshielded) |
Experimental Protocol: High-Resolution Acquisition
To ensure publication-quality spectra, follow this self-validating workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid. (Ensure vacuum drying to remove residual reaction solvents like DMF or POCl
). -
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). -
Additive (Optional): If the OH peak is broad, add 1 drop of D
O after the first scan to confirm the assignment (the OH peak will disappear due to Deuterium exchange).
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . (Aldehyde and OH protons have long T1 relaxation times; a short D1 will reduce their integration accuracy).
-
Scans (NS): 16 to 64 scans (sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm (to capture the downfield Aldehyde/OH).
Visualization: Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning the signals and validating the structure based on the Vilsmeier-Haack synthesis route.
Caption: Logic flow for the structural validation of this compound via 1H NMR.
References
-
Meth-Cohn, O., et al. (1981).[3] "A Versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4]
-
Gottlieb, H. E., et al. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 689081, 2-Chloro-6-methylquinoline-3-carbaldehyde."
Sources
- 1. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
The Vibrational Signature: Interpreting the Spectrum of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
An In-Depth Comparative Guide to the Infrared Spectroscopy of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the field of drug development, unambiguous structural confirmation is paramount. This compound is a versatile intermediate, possessing multiple functional groups that present a unique spectroscopic signature. This guide provides a detailed analysis of its characteristic infrared (IR) absorption peaks, offering a comparative framework against related quinoline derivatives to aid in its definitive identification. We will delve into the causality behind its spectral features, provide a robust experimental protocol for data acquisition, and present the data in a clear, comparative format.
Infrared spectroscopy probes the vibrational modes of a molecule. For a multi-functionalized molecule like this compound, the IR spectrum is a composite of absorptions from each distinct functional group. The position, intensity, and shape of these absorption bands are highly sensitive to the molecular environment, including electronic effects (induction, conjugation) and intermolecular forces (hydrogen bonding).
The primary vibrational modes expected for this molecule are:
-
O-H Stretch: From the hydroxyl group.
-
C-H Stretch: From the aromatic quinoline ring and the aldehyde group.
-
C=O Stretch: From the aldehyde carbonyl group.
-
C=C and C=N Stretches: From the aromatic quinoline core.
-
C-O Stretch: From the hydroxyl group.
-
C-Cl Stretch: From the chloro substituent.
-
Bending Vibrations: In-plane and out-of-plane C-H and O-H bending modes in the fingerprint region.
Experimental data confirms the presence of key functional groups with characteristic peaks. For this compound, significant IR absorptions (KBr pellet) are observed at 1713 cm⁻¹ (C=O), 2720 cm⁻¹ and 2878 cm⁻¹ (aldehyde C-H), and within the 1450-1600 cm⁻¹ range (aromatic C=C)[1].
Comparative Spectral Analysis
To truly understand the spectrum, we must compare it with simpler, related structures. This comparative approach allows for the confident assignment of vibrational bands by observing how the spectrum changes with the addition or removal of specific functional groups.
| Functional Group/Vibration | This compound | 6-Hydroxyquinoline | 2-Chloroquinoline-3-carbaldehyde | 2-Chloroquinoline |
| O-H Stretch (H-bonded) | Broad, ~3200-3400 cm⁻¹ (Expected) | Present[2][3] | Absent | Absent |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹[4] | ~3041-3107 cm⁻¹[5] | ~3026-3062 cm⁻¹[6] |
| Aldehyde C-H Stretch | 2878, 2720 cm⁻¹[1] | Absent | 2870, 2750 cm⁻¹[5] | Absent |
| C=O Stretch (Aldehyde) | 1713 cm⁻¹[1] | Absent | ~1695 cm⁻¹[7] | Absent |
| Aromatic C=C / C=N Stretch | 1450-1600 cm⁻¹[1] | Present[4] | ~1400-1600 cm⁻¹[8] | Present[4] |
| C-O Stretch | ~1200-1300 cm⁻¹ (Expected) | Present | Absent | Absent |
| C-Cl Stretch | ~700-800 cm⁻¹ (Expected) | Absent | Present[9] | ~760-505 cm⁻¹[9] |
Analysis of Key Differences:
-
Hydroxyl Group (-OH): The most telling feature distinguishing the target molecule from 2-chloroquinoline-3-carbaldehyde is the presence of a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group. This broadening is a direct consequence of intermolecular hydrogen bonding between the -OH groups of adjacent molecules in the solid state.
-
Aldehyde Group (-CHO): The aldehyde group provides two distinct and highly diagnostic signals.
-
C=O Stretch: The strong absorption at 1713 cm⁻¹ is characteristic of a carbonyl group[1]. In a simple saturated aldehyde, this peak appears around 1730 cm⁻¹[10]. Here, conjugation with the aromatic quinoline ring delocalizes the pi-electrons, weakening the C=O bond and lowering the absorption frequency[10][11].
-
C-H Stretch: The pair of medium-intensity peaks at 2878 cm⁻¹ and 2720 cm⁻¹ are the result of Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration[10]. This doublet is a hallmark of an aldehyde and is absent in ketones and other quinoline derivatives.
-
-
Chloro Substituent (-Cl): The C-Cl stretching vibration is expected in the lower frequency "fingerprint" region, typically between 800-600 cm⁻¹[12]. While often complex, its presence helps differentiate the molecule from non-chlorinated analogues like 6-hydroxyquinoline. Studies on similar compounds like 1-chloroisoquinoline identify this mode around 675 cm⁻¹[9].
Logical Framework for Spectral Interpretation
The process of identifying the target molecule from its IR spectrum follows a clear logical path, starting from the highest wavenumbers.
Caption: Logical flow for confirming molecular identity via key IR regions.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the collection of reliable and reproducible data, a validated experimental protocol is essential. Below are step-by-step methods for both the KBr pellet and Attenuated Total Reflectance (ATR) techniques.
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic technique is ideal for obtaining high-resolution spectra of solid samples. The principle involves dispersing a small amount of the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Caption: Step-by-step workflow for the KBr pellet FT-IR technique.
Detailed Steps:
-
Preparation: Gently dry both the sample and high-purity, spectroscopy-grade KBr in an oven (e.g., at 110°C for 2-4 hours) to remove residual water, which has a strong IR absorption.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-150 mg of the dry KBr.
-
Grinding: Transfer the mixture to a clean, dry agate mortar and pestle. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. Incomplete grinding will lead to scattering of the IR beam and a poor-quality spectrum.
-
Pellet Pressing: Transfer the powder to the collar of a pellet die. Apply pressure (typically 8-10 tons) for several minutes according to the manufacturer's instructions for the hydraulic press. A successful pellet will be thin and transparent.
-
Data Acquisition:
-
Place the empty pellet holder in the spectrometer and run a background scan. This is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
-
Carefully mount the KBr pellet in the holder, place it in the spectrometer, and acquire the sample spectrum.
-
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.
Detailed Steps:
-
Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residue from previous measurements.
-
Background Scan: With the clean, empty crystal, run a background spectrum. This step is crucial for data integrity.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. Consistent pressure is key to achieving a good signal-to-noise ratio and reproducibility.
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: After the measurement, retract the pressure arm, and thoroughly clean the sample from the crystal surface using a solvent-moistened wipe.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural confirmation. The key to its unambiguous identification lies in recognizing a combination of characteristic peaks: a broad O-H stretch above 3200 cm⁻¹, the distinctive aldehyde C-H Fermi doublet around 2720-2880 cm⁻¹, a strong, conjugation-shifted C=O stretch near 1713 cm⁻¹, and absorptions corresponding to the aromatic core and C-Cl bond. By employing the comparative analysis and rigorous experimental protocols detailed in this guide, researchers can confidently characterize this important heterocyclic intermediate and ensure the integrity of their synthetic work.
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Mass spectrometry fragmentation pattern of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde: A Comparative Analysis
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This compound, with its multifaceted quinoline core, is a compound of significant interest due to its potential as a versatile synthetic intermediate. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone analytical technique, offering a "molecular fingerprint" through characteristic fragmentation patterns that reveal the intricate structural details of a molecule.[1][2]
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. By dissecting the molecule's fragmentation based on its constituent functional groups—the quinoline ring, and the chloro, hydroxyl, and aldehyde substituents—we will construct a detailed fragmentation map. Furthermore, this guide will draw objective comparisons with the fragmentation patterns of structurally related alternatives to provide a comprehensive understanding of how each functional group influences the overall mass spectrum.
Pillar 1: Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)
To comprehend the fragmentation of a complex molecule, one must first grasp the fundamentals of the analytical technique. In a typical EI-MS experiment, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1] This process is energetic enough to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[3]
This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages to form smaller, more stable fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots ion abundance against m/z. The resulting pattern of fragments is highly reproducible and characteristic of the compound's structure.
Pillar 2: Predicted Fragmentation Pattern of this compound
The molecular formula for this compound is C10H6ClNO2, with a molecular weight of approximately 207.61 g/mol .[4][5] The fragmentation of this molecule is governed by the interplay of its stable aromatic quinoline system and the directing effects of its three distinct substituents.
Key Fragmentation Pathways:
-
Molecular Ion (M+•) and Isotopic Pattern: The most immediate identifier is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic doublet: a peak for [M]+• at m/z 207 (containing ³⁵Cl) and an [M+2]+• peak at m/z 209 (containing ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[2][6]
-
Loss of a Hydrogen Radical ([M-H]⁺): Aromatic aldehydes frequently exhibit the loss of the aldehydic hydrogen, a form of α-cleavage, to form a stable acylium ion.[7][8][9] This would result in a prominent fragment at m/z 206 (and a corresponding M+2 peak at m/z 208).
-
Loss of Carbon Monoxide ([M-CO]⁺): A common fragmentation pathway for aromatic aldehydes is the expulsion of a neutral carbon monoxide (CO) molecule from the molecular ion or the [M-H]⁺ fragment.[10][11]
-
Loss of Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in a fragment at m/z 172 .
-
Quinoline Ring Fragmentation: The quinoline ring itself is quite stable, but it can undergo characteristic fragmentation. A primary fragmentation route for the quinoline nucleus is the loss of hydrogen cyanide (HCN).[14][15] This fragmentation can occur after initial losses of other substituents. For example, the fragment at m/z 178 could lose HCN (27 Da) to produce a fragment at m/z 151 .
The predicted fragmentation pathways are visualized in the diagram below.
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A Comparative Analysis of 2-Chloro vs. 2-Oxo Quinoline Derivatives: Biological Activity and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] The versatility of this bicyclic heterocycle allows for extensive functionalization, leading to derivatives with potent applications in oncology, infectious diseases, and inflammatory conditions. Among the myriad of possible substitutions, those at the 2-position of the quinoline ring have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of two key classes of these compounds: 2-chloroquinoline and 2-oxoquinoline (or quinolin-2(1H)-one) derivatives.
This analysis is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, we aim to facilitate the rational design of next-generation quinoline-based therapeutics.
The Decisive Role of the 2-Position: Chloro vs. Oxo
The substituent at the 2-position of the quinoline ring profoundly influences the molecule's electronic properties, reactivity, and spatial conformation, thereby dictating its interaction with biological targets. The 2-chloroquinoline moiety, with its electron-withdrawing chlorine atom, often serves as a versatile synthetic intermediate, readily undergoing nucleophilic substitution to generate a diverse library of derivatives.[2] Conversely, the 2-oxoquinoline core, which exists in tautomeric equilibrium with 2-hydroxyquinoline, provides a distinct set of hydrogen bonding capabilities and steric properties.[3] These fundamental differences are the basis for their divergent biological activities.
Anticancer Activity: A Tale of Two Mechanisms
Both 2-chloro and 2-oxo quinoline derivatives have demonstrated significant potential as anticancer agents, though often through different mechanisms of action.[4][5]
2-Chloroquinoline Derivatives: Targeting Kinases and More
Derivatives of 2-chloroquinoline have shown promising cytotoxic activity against a range of cancer cell lines.[6] A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of tyrosine kinases, which are critical enzymes in the signal transduction pathways that regulate cell growth, proliferation, and survival.[7] By blocking the ATP-binding site of these kinases, 2-chloroquinoline derivatives can disrupt aberrant signaling that drives tumor progression.[8]
For instance, certain 2-chloroquinoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in lung cancer therapy.[8] The chloro-substituent can be a key pharmacophoric feature for interaction within the kinase domain.
2-Oxoquinoline Derivatives: Apoptosis Induction and Kinase Inhibition
2-Oxoquinoline derivatives have also emerged as potent anticancer agents, with a number of compounds demonstrating the ability to induce apoptosis in cancer cells.[5] One study on the 2-oxoquinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), revealed its ability to induce apoptosis in human colon cancer cell lines (HCT116 and LoVo).[5] The study demonstrated that CQAH treatment led to caspase-3 and PARP cleavage, key markers of apoptosis.[5]
Furthermore, like their 2-chloro counterparts, 2-oxoquinoline derivatives have also been identified as potent kinase inhibitors.[3] The lactam-lactim tautomerism of the 2-oxoquinoline core can influence its binding to the ATP pocket of various kinases.
Comparative Anticancer Activity Data
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloroquinoline | 7-chloro-4-(piperazin-1-yl)quinoline derivative | RAW 264.7 (murine macrophage) | Not specified for cancer, but showed anti-inflammatory effects | [9] |
| 2-Oxoquinoline | [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT116 (colon) | ~10 | [5] |
| 2-Oxoquinoline | Pyrano[3,2-c]quinolone derivative (2c) | Ehrlich Ascites Carcinoma (EAC) | 27.7 | [10] |
Note: Direct comparative studies are limited, and IC50 values can vary based on experimental conditions. The data presented here is for illustrative purposes.
Antimicrobial Activity: A Shared Heritage with Divergent Potency
The quinoline scaffold is famously associated with antimicrobial activity, with the fluoroquinolones being a major class of antibiotics. Both 2-chloro and 2-oxo derivatives have been explored for their antibacterial and antifungal properties.
2-Chloroquinoline Derivatives: Broad-Spectrum Potential
A variety of 2-chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial activity.[11] The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially aiding in its penetration of microbial cell membranes. Some studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[12]
2-Oxoquinoline Derivatives: Modest but Measurable Activity
2-Oxoquinoline derivatives have also been reported to possess antimicrobial properties, although often to a lesser extent than their 2-chloro counterparts.[13][14] The specific substitutions on the quinoline ring and any appended side chains play a crucial role in determining the antimicrobial spectrum and potency.
Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase and Topoisomerase IV
A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[15] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately cell death.[16][17]
Comparative Antimicrobial Activity Data
| Derivative Class | Compound Example | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| 2-Chloroquinoline | Azetidin-2-one fused 2-chloro-3-formyl quinoline | S. aureus, E. coli | Potent activity reported | [11] |
| 2-Chloroquinoline | 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | 11.00 ± 0.03 mm | [18] |
| 2-Oxoquinoline | N-amino-4,7-dimethy- 6-nitroquinoline-2-one derivatives | Two types of bacteria | Activity evaluated | [13][14] |
Note: Direct comparative studies are scarce, and the type of assay (zone of inhibition vs. MIC) and specific derivatives tested vary between studies.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, and quinoline derivatives have shown promise as anti-inflammatory agents.
2-Chloroquinoline Derivatives: Targeting Inflammatory Mediators
Several studies have highlighted the anti-inflammatory potential of 2-chloroquinoline derivatives.[19][20] For example, a 7-chloro-4-(piperazin-1-yl)quinoline derivative was shown to exert its anti-inflammatory effect by suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, TNF-α, IL-1β, and IL-6 in LPS-induced macrophage cells.[9]
2-Oxoquinoline Derivatives: A Dual Role
2-Oxoquinoline derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[21]
Comparative Anti-inflammatory Activity Data
| Derivative Class | Compound Example | In Vitro/In Vivo Model | Key Findings | Reference |
| 2-Chloroquinoline | 7-chloro-4-(piperazin-1-yl)quinoline derivative | Carrageenan-induced paw edema in mice | Significant reduction in paw edema | [9] |
| 2-Chloroquinoline | 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw model | Significant anti-inflammatory activity | [19] |
| 2-Oxoquinoline | Quinoline-thiadiazoles derivatives | In vitro COX inhibition assay | Inhibition of COX-1 | [21] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[22]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[22]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[22][23]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[23]
Zone of Inhibition Assay for Antimicrobial Activity
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a compound.[4][24]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[24]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the quinoline derivative. Using sterile forceps, place the disks onto the surface of the inoculated agar plate.[25]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[25]
-
Zone Measurement: After incubation, measure the diameter of the clear zone around each disk where microbial growth is inhibited. The diameter of the zone is indicative of the antimicrobial potency of the compound.[25]
Visualizing Mechanisms of Action
Anticancer Mechanism: Tyrosine Kinase Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.
Antimicrobial Mechanism: DNA Gyrase Inhibition
Caption: Mechanism of DNA gyrase inhibition by quinoline derivatives.
Conclusion and Future Directions
The comparative analysis of 2-chloro and 2-oxo quinoline derivatives reveals a rich and diverse pharmacological landscape. While both classes of compounds exhibit promising anticancer, antimicrobial, and anti-inflammatory activities, their potencies and mechanisms of action can differ significantly. The 2-chloro moiety often serves as a handle for further chemical modification, leading to a broad range of derivatives with tailored biological activities. The 2-oxo scaffold, with its unique electronic and hydrogen-bonding properties, offers a distinct avenue for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and apoptosis induction.
Future research should focus on direct, head-to-head comparative studies of these two classes of quinoline derivatives to provide a clearer understanding of their relative merits. Furthermore, the exploration of hybrid molecules that incorporate features of both 2-chloro and 2-oxo quinolines could lead to the discovery of compounds with enhanced potency and novel mechanisms of action. A deeper understanding of the structure-activity relationships governing the biological activities of these compounds will undoubtedly pave the way for the development of new and effective treatments for a wide range of human diseases.
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X-ray Crystallography Data for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde: A Comparative Structural Guide
For drug development professionals and structural chemists, 2-chloro-6-hydroxyquinoline-3-carbaldehyde serves as a critical synthetic scaffold. It is a primary precursor in the development of neuroprotective nitrones (used in cerebral ischemia models) and acetyl-CoA carboxylase (ACC) inhibitors. However, understanding its solid-state behavior requires objectively comparing its crystallographic profile against its unsubstituted baseline analog, 2-chloroquinoline-3-carbaldehyde .
This guide provides a comparative analysis of their X-ray crystallographic data, explains the thermodynamic causality behind their crystal packing, and outlines self-validating protocols for growing diffraction-quality crystals.
Structural Comparison: The Impact of the 6-Hydroxyl Group
The addition of a hydroxyl group at the C6 position fundamentally alters the solid-state behavior of the quinoline scaffold. To understand this, we must compare the crystallographic parameters of the baseline unsubstituted molecule with the structural shifts observed when the 6-OH group is present and subsequently derivatized.
In the baseline molecule ( [1]), the quinolinyl fused ring system is highly planar (r.m.s. deviation = 0.018 Å). Because it lacks strong hydrogen bond donors, the molecule crystallizes predominantly via dispersive
Conversely, introducing the 6-OH group introduces a strong hydrogen-bond donor. This creates a competing thermodynamic driving force: directional
Table 1: Comparative Crystallographic Parameters
| Parameter | 2-Chloroquinoline-3-carbaldehyde (Baseline) | 6-OH Substituted / Nitrone Derivatives (Typical) |
| Formula | C₁₀H₆ClNO | C₁₇H₁₅ClN₂O₂ (Derivative Example) |
| Space Group | Monoclinic, | Triclinic, |
| a (Å) | 11.8784 (9) | ~ 8.5 - 10.2 |
| b (Å) | 3.9235 (3) | ~ 9.1 - 11.5 |
| c (Å) | 18.1375 (12) | ~ 12.0 - 15.3 |
| 101.365 (4) | ~ 95 - 105 | |
| Volume (ų) | 828.72 (10) | ~ 1000 - 1200 |
| Z | 4 | 2 |
| Primary Packing | Planar | 3D Intermolecular H-bonding & steric interlocking |
Data for the baseline compound is derived from single-crystal X-ray diffraction at 290 K (Mo K
The Causality of Crystal Packing
As an application scientist, it is crucial to understand why certain molecules resist crystallization. The unsubstituted baseline crystallizes easily because
When you synthesize this compound, you introduce a highly directional
Fig 1. Logical flow of how 6-OH substitution alters quinoline crystal packing via H-bonding.
Self-Validating Crystallization Protocols
To obtain high-resolution X-ray data for this compound, the experimental workflow must be a self-validating system. Every step must contain a " go/no-go " check to prevent wasting 12+ hours of diffractometer time on poor-quality lattices.
Protocol A: Thermodynamic Vapor Diffusion (Recommended)
This method utilizes a solvent/anti-solvent system to slowly decrease solubility, favoring the thermodynamically stable hydrogen-bonded polymorph.
-
Solvent Selection: Dissolve 10 mg of the purified compound in 1 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderate hydrogen-bond acceptor that readily solvates the 6-OH group, preventing premature aggregation.
-
Anti-Solvent Chamber: Place the open 1 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Hexane. Seal the outer vial tightly. Causality: Hexane's high vapor pressure allows it to slowly diffuse into the EtOAc, gradually lowering the dielectric constant of the solution and forcing ordered nucleation.
-
Incubation: Leave undisturbed at 20°C for 3–7 days.
Protocol B: Kinetic Slow Evaporation (Alternative)
-
Dissolve 10 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Puncture the vial cap with a single needle hole to restrict the evaporation rate.
-
Allow to evaporate over 48 hours. Note: This method is prone to yielding twinned crystals due to rapid kinetic trapping.
The Self-Validation Gates
Before mounting the crystal on a Bruker or Rigaku diffractometer, you must validate the crystal's internal order:
-
Validation Gate 1 (Polarized Light Microscopy - PLM): Place the harvested crystal under a cross-polarized microscope and rotate the stage.
-
Pass: The crystal completely extinguishes (turns black) every 90 degrees. This confirms a highly ordered, single-crystal lattice.
-
Fail: The crystal remains dark (amorphous) or shows varied colors simultaneously (twinned/polycrystalline). Discard and adjust the solvent ratio.
-
-
Validation Gate 2 (X-ray Frame Screening): Mount the crystal and collect 3 to 4 initial diffraction frames at high angles (
).-
Pass: Diffraction spots are sharp, circular, and index to a single unit cell. Proceed with the full 12-hour data collection.
-
Fail: Spots are smeared or split. Abort the run.
-
Fig 2. Self-validating crystallization workflow ensuring diffraction-quality single crystals.
References
-
Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.[Link]
- European Patent Office. (2021).
A Technical Guide to the UV-Vis Absorption Characteristics of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous quinoline derivatives to offer a robust predictive comparison. We will explore the electronic effects of the substituent groups on the quinoline core and their influence on the absorption maxima (λmax). Furthermore, a comprehensive experimental protocol for obtaining UV-Vis spectra is provided, alongside a discussion of expected solvatochromic effects. This guide is intended to serve as a valuable resource for researchers working with quinoline-based compounds in fields such as medicinal chemistry and materials science.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and antitumor properties.[2][3] The electronic properties of the quinoline ring system can be finely tuned by the introduction of various substituents, which in turn modulates their biological efficacy and photophysical characteristics. 2-Chloroquinoline-3-carbaldehydes, in particular, are versatile intermediates in the synthesis of a variety of fused heterocyclic systems with significant pharmacological potential.[2][4] Understanding the UV-Vis absorption profile of these molecules is crucial for their characterization, purity assessment, and for studying their interactions with biological targets.
Synthesis of this compound
The synthesis of 2-chloroquinoline-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[2][5] This reaction involves the formylation of an appropriate acetanilide with a reagent prepared from phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF).
A plausible synthetic route to this compound would start from 4-acetamidophenol. The Vilsmeier-Haack reaction on this precursor would lead to the cyclization and formylation to yield the target molecule.
DOT Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol for UV-Vis Absorption Spectroscopy
To accurately determine the UV-Vis absorption maxima of this compound, the following standardized protocol is recommended.[6]
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Sample Preparation:
-
Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, create a series of dilutions to obtain concentrations in the range of 1-20 µM. The ideal concentration will produce a maximum absorbance between 0.5 and 1.5.
Measurement Procedure:
-
Allow the spectrophotometer to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Rinse the sample cuvette with the analyte solution before filling it.
-
Record the absorption spectrum of the sample.
-
The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) can be determined from the resulting spectrum.
DOT Diagram of the UV-Vis Spectroscopy Workflow
Caption: Step-by-step workflow for determining the UV-Vis absorption spectrum.
Comparative Analysis of UV-Vis Absorption Maxima
While specific experimental data for this compound is scarce, we can predict its absorption characteristics by comparing it to related structures. The UV-Vis spectrum of quinoline derivatives is primarily governed by π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents.
| Compound | Substituents | Expected λmax Range (nm) | Rationale |
| 2-Chloroquinoline-3-carbaldehyde | -Cl, -CHO | 280-350 | The electron-withdrawing nature of the chloro and carbaldehyde groups causes a bathochromic (red) shift compared to unsubstituted quinoline.[7] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | -Cl, -CHO, -OCH₃ | 300-380 | The electron-donating methoxy group at position 6 will cause a further red shift due to extended conjugation.[7][8] |
| This compound | -Cl, -CHO, -OH | 300-380 (in aprotic solvents) | The hydroxyl group is also an electron-donating group and is expected to have a similar effect to the methoxy group. |
| 8-Hydroxyquinoline-7-carbaldehyde | -OH, -CHO | ~350, ~429 (in methanol)[9] | This compound, with a similar substitution pattern, shows distinct absorption bands. |
The presence of the electron-donating hydroxyl group at the 6-position is expected to cause a bathochromic shift in the absorption maxima of this compound compared to the unsubstituted 2-chloroquinoline-3-carbaldehyde. This is due to the extension of the conjugated π-system through the lone pair of electrons on the hydroxyl oxygen.
The Influence of Solvent Polarity (Solvatochromism)
The UV-Vis absorption spectra of quinoline derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[10][11][12]
-
π-π* Transitions: For π-π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
-
n-π* Transitions: For n-π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.
In the case of this compound, the presence of the hydroxyl and carbaldehyde groups, which can participate in hydrogen bonding, will likely lead to pronounced solvatochromic effects. In protic solvents like ethanol or water, hydrogen bonding to the carbonyl oxygen and the hydroxyl group can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima.[11] It is plausible that in protic solvents, the absorption bands will be broader and may show a blue shift for n-π* transitions compared to aprotic solvents.[10]
Conclusion
This technical guide provides a comprehensive overview of the expected UV-Vis absorption properties of this compound. Based on a comparative analysis with structurally similar compounds, it is anticipated that this molecule will exhibit absorption maxima in the range of 300-380 nm, with the exact values being dependent on the solvent used. The provided experimental protocol offers a standardized method for the empirical determination of its photophysical properties. A thorough understanding of the UV-Vis absorption characteristics is a fundamental prerequisite for the successful application of this and other quinoline derivatives in drug development and materials science.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available at: [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]
-
(PDF) Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline. ResearchGate. Available at: [Link]
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. Available at: [Link]
-
EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Pakistan Journal of Scientific & Industrial Research. Available at: [Link]
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
(PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
-
(PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
-
2-Chloro-6-methylquinoline-3-carbaldehyde. PMC. Available at: [Link]
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde. PMC. Available at: [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 8. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjps.pk [pjps.pk]
Comprehensive Guide to Fluorescence Quantum Yield in Quinoline-3-Carbaldehyde Derivatives
Executive Summary
Quinoline-3-carbaldehyde derivatives represent a critical scaffold in the development of fluorescent probes, particularly for bio-imaging and metal ion sensing (
This guide provides a technical comparison of these derivatives, focusing on fluorescence quantum yield (
Mechanistic Principles of Fluorescence
To optimize quantum yield, one must understand the competition between radiative and non-radiative transitions. In quinoline-3-carbaldehyde systems, the aldehyde group acts as an electron acceptor (A), while the quinoline ring or attached aryl groups act as donors (D).
Core Mechanisms
-
Intramolecular Charge Transfer (ICT): The primary mechanism for fluorescence. Excitation causes electron density to shift from the donor to the acceptor. Stronger ICT generally leads to red-shifted emission but can lower
if the twisted intramolecular charge transfer (TICT) state becomes accessible (non-radiative). -
Intersystem Crossing (ISC): Heavy atoms (e.g., Br, I) or carbonyl groups (n
) facilitate spin-orbit coupling, promoting ISC to the triplet state and quenching fluorescence (phosphorescence may increase). -
Rotational Relaxation: Freely rotating substituents (e.g., phenyl rings) dissipate energy via non-radiative vibrational relaxation. Restricting rotation (rigidification) enhances
.
Visualization: Jablonski & Quenching Pathways
Figure 1: Energy dissipation pathways in quinoline derivatives. High quantum yield requires maximizing the S1
Comparative Analysis: Substituent Effects on [1][2][3]
The following analysis focuses on 4,6,8-triarylquinoline-3-carbaldehyde derivatives, a well-characterized class where the electronic nature of aryl substituents directly dictates performance.
Data Summary: 4,6,8-Triarylquinoline Series
Standard: Quinine Sulfate in 0.5 M H
| Compound ID | Substituent (Ar) | Stokes Shift (nm) | Relative | Performance Insight | ||
| 2a | Phenyl | 278 | 424 | 146 | Low | Baseline reference. Free rotation of phenyl rings promotes non-radiative decay. |
| 2b | 4-Fluorophenyl | 275 | 424 | 149 | Medium | Fluorine is an inductive withdrawer but resonance donor. Improves rigidity slightly over phenyl. |
| 2c | 4-Methoxyphenyl | 282 | 474 | 192 | High | Strong EDG (-OMe) enhances ICT. Significant red shift. Highest brightness in series. |
| 2d | Styryl | 305 | 529 | 224 | Very Low | Extended conjugation (vinyl) causes large red shift but drastic quenching due to flexible rotation. |
| 4b | 4-F-Phenyl (methanol)* | 275 | 395 | 120 | High | Reduction of aldehyde to methanol breaks conjugation, blue-shifting emission but often restoring |
*Note: "Methanol" refers to the derivative where the C3-aldehyde is reduced to C3-methanol.
Critical Insights for Researchers
-
The "Methoxy" Advantage: The 4-methoxyphenyl substituent (Compound 2c) consistently outperforms unsubstituted phenyls. The methoxy group acts as a strong donor, stabilizing the ICT state. However, in highly polar solvents (e.g., DMF), this can lead to fluorescence quenching due to stabilization of the non-emissive TICT state.
-
Aldehyde vs. Methanol: The C3-aldehyde group is electron-withdrawing. Reducing it to a methanol group (Compound 4b) interrupts the D-
-A conjugation. While this shifts emission to the blue (UV/violet), it often results in a "cleaner" fluorescence with higher quantum efficiency because the n transition of the carbonyl (which promotes ISC) is removed. -
Steric Hindrance: Derivatives with bulky groups at the ortho position of the aryl rings often show higher
than para substituted analogues. This is because steric hindrance restricts the rotation of the aryl ring relative to the quinoline core, shutting down a major non-radiative decay channel.
Experimental Protocol: Determination of Relative Quantum Yield
Objective: Calculate the fluorescence quantum yield (
Self-Validating Logic: This protocol relies on the linearity of the Beer-Lambert law. By measuring a gradient of integrated fluorescence vs. absorbance, errors from concentration inaccuracies are minimized.
Materials
-
Reference Standard: Quinine Sulfate (QS) in 0.1 M H
SO ( ). Alternative: Anthracene in Ethanol ( ).[2][3] -
Solvent: Spectroscopic grade Chloroform or Ethanol (must match the synthesis solvent).
-
Equipment: UV-Vis Spectrophotometer, Spectrofluorometer, 10mm Quartz Cuvettes.
Workflow Diagram
Figure 2: Step-by-step workflow for comparative quantum yield determination.
Step-by-Step Procedure
-
Preparation: Prepare a stock solution of the quinoline derivative and the standard.
-
Dilution Series: Create 5 dilutions for both the sample and the standard.
-
Critical Check: The absorbance at the excitation wavelength (
) must be between 0.01 and 0.10 . Values cause inner filter effects (re-absorption of emitted light), invalidating the result.
-
-
Spectroscopy:
-
Calculation: Plot Integrated Fluorescence (
) vs. Absorbance ( ). The slope is the gradient ( ).[2][6] Calculate using: [4]- : Refractive index of the solvent (e.g., Ethanol = 1.36, Water = 1.33).
Synthesis & Optimization Recommendations
For drug development professionals seeking to functionalize this scaffold:
-
To Increase Brightness: Introduce rigid electron-donating groups (e.g., methoxy, amino) at position 6 or 8. Avoid flexible alkyl chains directly on the ring.
-
To Red-Shift Emission (Bio-imaging): Extend conjugation at position 2 using styryl groups, but ensure the vinyl bond is rigidified (e.g., via ring fusion) to prevent quenching.
-
For Metal Sensing: The C3-carbaldehyde oxygen and N1 nitrogen provide a natural chelation site. Schiff base formation at the aldehyde (C=N) creates a "turn-on" sensor for
by inhibiting C=N isomerization upon binding.
References
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Source: Molecules (MDPI) [Link][1]
-
Determination of quantum yields Source: Royal Society of Chemistry (RSC) - Guide [Link]
-
A Guide to Recording Fluorescence Quantum Yields Source: University of California, Irvine (Jobin Yvon Horiba) [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold Source: National Institutes of Health (PMC) [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle underpinning the disposal of this compound is to treat it as hazardous waste.[1] This chlorinated aromatic aldehyde presents multiple hazards, including toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[2][3] Therefore, meticulous adherence to hazardous waste protocols is not merely a suggestion but a requirement for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Recognition
Before initiating any disposal procedures, a thorough understanding of the chemical's hazards is paramount. This knowledge informs the selection of appropriate personal protective equipment (PPE) and the implementation of safe handling practices.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
As a chlorinated aromatic compound, all waste containing this substance must be managed as hazardous waste.[4]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[5] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH/MSHA-approved respirator is necessary.[1][5] |
An eyewash station and a safety shower must be readily accessible in the work area.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety.[6] Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.
-
Solid Waste: Contaminated materials such as gloves, weigh boats, and absorbent paper should be collected separately from liquid waste.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound should be collected in a dedicated liquid waste container.
Step 2: Waste Containerization
The selection of an appropriate waste container is crucial for safe storage and transport.
-
Container Material: Use only approved hazardous waste containers made of materials compatible with chlorinated aromatic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Container Condition: Ensure the container is in good condition, with no leaks or cracks, and has a tightly fitting screw cap.[6][7]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
Step 3: Labeling
Accurate and thorough labeling of hazardous waste containers is a legal requirement and essential for the safety of all personnel.
The label must include:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 4: Storage
Proper storage of hazardous waste pending disposal is critical to prevent accidents.
-
Location: Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Segregation: Store containers of this compound waste away from incompatible materials, such as strong oxidizing agents.[4][5]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's approved channels.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Manifesting: Ensure all required waste disposal paperwork is completed accurately and accompanies the waste container.
Disposal Workflow Diagram
Caption: Decision-making workflow for the proper disposal of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical advice.[2]
Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in a labeled, sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[4]
Regulatory Framework
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a chlorinated organic compound, it falls under the category of hazardous waste.[8][9] All disposal activities must be in compliance with federal, state, and local regulations.[10][11]
By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. 4
-
SAFETY DATA SHEET. MilliporeSigma. 2
-
-
TCI Chemicals.
-
-
SAFETY DATA SHEET. Fisher Scientific. 5
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079. PubChem. 3
-
This compound 741705-20-4 wiki. Guidechem. 12
-
SAFETY DATA SHEET. Fisher Scientific. 13
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. 10
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. 11
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. 6
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. 14
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. 15
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. 8
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. 16
-
HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. 7
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. 9
-
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 1
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Comprehensive Safety and Handling Guide for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Core Hazard Assessment: A Proactive Stance on Safety
Given its structure as a halogenated hydroxyquinoline, 2-Chloro-6-hydroxyquinoline-3-carbaldehyde must be presumed to possess significant health hazards. Analysis of related compounds indicates a profile of irritation, acute toxicity, and potential for chronic effects. The primary hazards are summarized below.
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Acute Toxicity (Oral) | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, 2,6-Dichloroquinoline-3-carbaldehyde | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2-Chloro-6-methoxyquinoline-3-carbaldehyde, 6-Hydroxyquinoline | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | 2-Chloro-6-methoxyquinoline-3-carbaldehyde, 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Causes serious eye irritation or damage.[1][2][3][5] |
| Respiratory Irritation | 2-Chloro-6-methoxyquinoline-3-carbaldehyde, 2-Chloro-6-methylquinoline-3-carboxaldehyde | May cause respiratory irritation.[5][6][7] |
| Germ Cell Mutagenicity | Quinoline | Some quinoline derivatives are suspected of causing genetic defects.[8][9] |
| Carcinogenicity | Quinoline | The parent quinoline structure is a suspected carcinogen.[8][9] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE is not merely a checklist item; it is a critical, evidence-based decision to mitigate the specific hazards identified.
| PPE Category | Specification | Rationale & Purpose |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[10][11] | Prevents direct skin contact and absorption, which is a primary route of exposure for quinoline derivatives.[11] Gloves must be inspected for integrity before each use and changed immediately upon contamination. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][6][9] | Protects eyes from dust particles, which can cause serious irritation.[5] A face shield must be worn over goggles during procedures with a high risk of splashing.[9][10] |
| Skin & Body Protection | A buttoned laboratory coat is the minimum requirement. For handling larger quantities or during spill cleanup, chemical-resistant clothing or an apron is necessary.[2][9][10] | Minimizes the risk of skin exposure from accidental spills or dust settlement. |
| Respiratory Protection | All manipulations should be conducted within a certified chemical fume hood. If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[6][8][9] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[5][7] |
Step-by-Step PPE Protocol
-
Donning Sequence:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don respiratory protection, if required, and perform a seal check.
-
Put on safety goggles and a face shield, if necessary.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves. For extensive work, consider double-gloving.
-
-
Doffing Sequence (to prevent cross-contamination):
Operational Plan: From Receipt to Disposal
A strict, methodical workflow is essential for minimizing exposure and ensuring safety.
Engineering Controls: The Foundation of Safety
-
Primary Containment: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Emergency Readiness: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9][14]
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]
-
The storage area should be clearly labeled with appropriate hazard warnings.
-
-
Handling and Dispensing:
Emergency Protocol: Spill Management Workflow
In the event of a spill, a rapid and systematic response is critical to contain the hazard and protect personnel.
Caption: Workflow for chemical spill response.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Before re-entering, don the full PPE as described in Section 2, including respiratory protection.
-
Containment: For solid spills, prevent further dispersal.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.[8] Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
Disposal: Seal and label the waste container. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical lifecycle. In the absence of specific data, this compound must be treated as hazardous chemical waste.[15]
-
Waste Identification: This compound is a halogenated organic solid . It must not be mixed with non-halogenated waste streams.[16][17]
-
Waste Segregation:
-
Solid Waste: Collect contaminated PPE (gloves, wipes), weigh boats, and unused solid compound in a designated, labeled container for hazardous solid waste.[8]
-
Liquid Waste: Collect solutions containing the compound and contaminated solvents in a separate, labeled container for halogenated liquid waste.[8][16]
-
-
Containerization: Use only approved hazardous waste containers (e.g., high-density polyethylene or glass) that are compatible with the chemical and can be tightly sealed.[15][16]
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Toxic).[16]
-
Final Disposal:
References
- Benchchem. (2025). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Benchchem. (2025). Personal protective equipment for handling 3-Nitro-2-phenylquinoline.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- Benchchem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Combi-Blocks. (2023). JP-3634 - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- Fisher Scientific. (2025). 2 - SAFETY DATA SHEET.
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- Guidechem. (n.d.). This compound 741705-20-4 wiki.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Spectrum Chemical. (2006). Material Safety Data Sheet - 7-Hydroxyquinoline.
- Sigma-Aldrich. (n.d.). 6-Chloro-2-hydroxyquinoline-3-carbaldehyde.
- ECHEMI. (n.d.). 2,6-Dichloroquinoline-3-carbaldehyde SDS, 73568-41-9 Safety Data Sheets.
- Benchchem. (2025). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem. (n.d.). 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde.
- AgroParisTech. (n.d.). Liquid waste - Chimactiv.
- Benchchem. (2025). Safe handling and storage procedures for 2-Hydroxyquinoline.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
